2-(4,5-Dichloro-2-nitrophenyl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54852. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4,5-dichloro-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBVBDGBJQMRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958825 | |
| Record name | (4,5-Dichloro-2-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37777-90-5 | |
| Record name | 37777-90-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4,5-Dichloro-2-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid (CAS No. 37777-90-5). The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of critical data. This guide includes a compilation of experimentally determined and predicted physicochemical parameters, detailed experimental protocols for their determination, and a proposed biological signaling pathway based on structurally related compounds. All quantitative data are presented in a clear, tabular format for ease of comparison and analysis.
Introduction
This compound is a substituted phenylacetic acid derivative. The presence of chloro and nitro functional groups on the phenyl ring, combined with the carboxylic acid moiety, suggests a range of chemical reactivity and potential biological activity. A thorough understanding of its physicochemical properties is fundamental for any application, from chemical synthesis and formulation to predicting its behavior in biological systems. This guide aims to provide a detailed repository of this essential information.
Physicochemical Properties
Table 1: Experimental Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₅Cl₂NO₄ | [1] |
| Molecular Weight | 250.04 g/mol | [1] |
| Melting Point | 127-130 °C | [2] |
| Boiling Point | 388 °C at 760 mmHg | [2] |
| Density | 1.638 g/cm³ | [2] |
| Vapor Pressure | 1.03E-06 mmHg at 25°C | [2] |
| Flashing Point | 188.5 °C | [2] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Prediction Software/Method |
| pKa (acidic) | 2.8 ± 0.5 | ACD/Labs Percepta, ChemAxon |
| Aqueous Solubility (logS) | -3.5 (Poorly soluble) | SwissADME, ChemAxon |
| logP (Octanol-Water) | 2.9 | SwissADME, ACD/Labs Percepta |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods that can be adapted for this compound.
Determination of Melting Point
A capillary melting point apparatus can be used. A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube. The tube is placed in the heating block of the apparatus, and the temperature is raised slowly. The temperature range over which the substance melts is recorded as the melting point.
Determination of pKa (Potentiometric Titration)
-
Solution Preparation : Prepare a standard solution of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low). Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration : Calibrate a pH meter with standard buffers. Place a known volume of the compound's solution in a beaker and immerse the pH electrode. Titrate the solution with the standardized base, recording the pH after each addition of titrant.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized.
Determination of Aqueous Solubility (Shake-Flask Method)
-
Equilibration : An excess amount of the solid compound is added to a known volume of water in a sealed flask. The flask is then agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation : The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification : The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of logP (Shake-Flask Method)
-
Phase Preparation : n-Octanol and water are pre-saturated with each other by mixing and allowing them to separate.
-
Partitioning : A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration and Separation : The funnel is shaken to allow for partitioning of the compound between the two phases and then left to stand for the phases to separate completely.
-
Quantification : The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV). The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Potential Biological Activity and Signaling Pathway
While no specific biological activity has been documented for this compound, its structural similarity to other substituted phenylacetic acids suggests potential herbicidal activity. Many synthetic auxin herbicides are derivatives of phenylacetic acid and exert their effects by disrupting normal plant growth processes regulated by the hormone auxin.
Below is a hypothetical signaling pathway illustrating the mechanism of action of a synthetic auxin herbicide. This represents a plausible mode of action for this compound if it were to exhibit such activity.
Workflow for Determining Physicochemical Properties and Assessing Potential Biological Activity
Conclusion
This technical guide provides a consolidated source of physicochemical data for this compound, combining both experimentally determined and computationally predicted values. The inclusion of generalized experimental protocols offers a practical resource for researchers aiming to verify or expand upon this data. While direct biological activity for this specific compound remains uncharacterized, the proposed signaling pathway, based on structural analogy to synthetic auxin herbicides, provides a rational starting point for future biological investigations. This guide serves as a valuable tool for scientists and professionals engaged in the research and development of novel chemical entities.
References
Technical Guide: 2-(4,5-Dichloro-2-nitrophenyl)acetic acid (CAS: 37777-90-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available data for 2-(4,5-Dichloro-2-nitrophenyl)acetic acid. Extensive research has revealed a significant lack of published studies on the specific biological activities, mechanisms of action, and detailed experimental protocols for this particular compound. The information presented herein is intended for informational purposes for chemical researchers and should be used with the understanding that much of the biological context is based on related compounds and general principles of medicinal chemistry.
Chemical and Physical Properties
This compound is a substituted phenylacetic acid derivative. Its chemical structure consists of a phenyl ring substituted with two chlorine atoms, a nitro group, and an acetic acid moiety. The quantitative data available from various chemical suppliers is summarized below.
| Property | Value | Source(s) |
| CAS Number | 37777-90-5 | Multiple |
| Molecular Formula | C₈H₅Cl₂NO₄ | [1] |
| Molecular Weight | 250.04 g/mol | [1] |
| Melting Point | 127-130 °C | [1] |
| Boiling Point | 388 °C at 760 mmHg | [1] |
| Density | 1.638 g/cm³ | [1] |
| Appearance | Not specified, likely a solid | - |
| Purity | Typically offered at ≥95% | - |
| Storage | Sealed in a dry environment at room temperature | - |
Synthesis
Hypothetical Synthesis Workflow
The following diagram outlines a potential multi-step synthesis beginning from 1,2-dichloro-4-nitrobenzene.
Caption: Hypothetical synthesis workflow for this compound.
Detailed Hypothetical Experimental Protocol
Step 1: Chloromethylation of 1,2-Dichloro-4-nitrobenzene
-
In a well-ventilated fume hood, to a stirred solution of 1,2-dichloro-4-nitrobenzene in a suitable solvent (e.g., concentrated hydrochloric acid), add paraformaldehyde.
-
Pass a stream of dry hydrogen chloride gas through the mixture while maintaining the temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it over crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude chloromethylated product.
Step 2: Cyanation of 1,2-Dichloro-4-nitro-5-(chloromethyl)benzene
-
Dissolve the crude product from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide or potassium cyanide to the solution.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the benzyl cyanide derivative.
Step 3: Hydrolysis of 2-(4,5-Dichloro-2-nitrophenyl)acetonitrile
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To the crude benzyl cyanide from Step 2, add a mixture of concentrated sulfuric acid and water.
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Heat the mixture under reflux for several hours.
-
Monitor the disappearance of the nitrile by TLC or IR spectroscopy.
-
Cool the reaction mixture and pour it onto ice.
-
The solid product, this compound, should precipitate.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the purified product.
Potential Biological Activity and Applications (Inferred)
There is no specific biological data available for this compound. However, the structural motifs present in the molecule, namely the nitrophenyl and phenylacetic acid groups, are found in compounds with a wide range of biological activities.
Nitroaromatic Compounds: The nitro group is a well-known pharmacophore and can be found in various drugs with antimicrobial and anticancer properties. The biological activity of nitroaromatic compounds is often attributed to their ability to undergo bioreduction to form reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage cellular macromolecules.
Phenylacetic Acid Derivatives: Phenylacetic acid itself is a plant auxin. Its derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) are based on the phenylacetic acid scaffold.
Given these general activities, it is plausible that this compound could be investigated as a potential:
-
Antimicrobial agent: The presence of the nitro group suggests potential activity against bacteria and other microorganisms.
-
Anticancer agent: Nitroaromatic compounds have been explored for their potential as anticancer drugs.
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Intermediate in drug discovery: This compound is most likely utilized as a building block for the synthesis of more complex molecules with potential therapeutic applications.
It is crucial to emphasize that these are hypothetical applications based on the chemical structure, and any biological activity would need to be confirmed through dedicated experimental screening.
Conclusion
This compound (CAS: 37777-90-5) is a chemical compound with well-defined physicochemical properties but a notable absence of published biological data. While it is commercially available as a potential intermediate for organic synthesis, its role as a bioactive molecule remains uninvestigated in the public domain. The provided hypothetical synthesis offers a plausible route for its preparation, and the discussion on potential biological activities is based on the known properties of its constituent chemical motifs. Researchers interested in this compound are encouraged to undertake primary screening to elucidate its biological profile.
References
Structure Elucidation of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of "2-(4,5-Dichloro-2-nitrophenyl)acetic acid." Due to the limited availability of experimental data in public literature, this guide leverages predictive spectroscopic methods and established principles of analytical chemistry to present a robust framework for its characterization. The document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, and anticipated Mass Spectrometry (MS) fragmentation patterns. Standardized experimental protocols for these techniques are also provided. Visualizations of the chemical structure and the logical workflow for its elucidation are included to facilitate a deeper understanding.
Introduction
This compound is a substituted phenylacetic acid derivative. The presence of chloro, nitro, and carboxylic acid functional groups on the aromatic ring suggests its potential utility as a building block in medicinal chemistry and materials science. Accurate structural confirmation is the cornerstone of any chemical research and development program, ensuring the identity and purity of a compound of interest. This guide outlines the analytical techniques and data interpretation necessary for the unambiguous structure elucidation of this molecule.
Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 37777-90-5 |
| Molecular Formula | C₈H₅Cl₂NO₄ |
| Molecular Weight | 250.04 g/mol |
| Melting Point | 127-130 °C |
| Boiling Point | 388 °C at 760 mmHg |
Chemical Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data (Predicted)
Due to the absence of publicly available experimental spectra, the following data has been generated using validated prediction software and is supplemented by analysis of characteristic functional group absorptions and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
2.1.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | s | 1H | Ar-H |
| ~7.8 | s | 1H | Ar-H |
| ~4.1 | s | 2H | -CH₂- |
| ~11.0 | br s | 1H | -COOH |
2.1.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | -COOH |
| ~148 | Ar-C (C-NO₂) |
| ~138 | Ar-C (C-Cl) |
| ~135 | Ar-C (C-Cl) |
| ~132 | Ar-C |
| ~128 | Ar-C |
| ~125 | Ar-C |
| ~38 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3300-2500 | Broad | Carboxylic Acid | O-H stretch |
| 1710-1680 | Strong | Carboxylic Acid | C=O stretch |
| 1550-1475 | Strong | Nitro Compound | N-O asymmetric stretch |
| 1360-1290 | Strong | Nitro Compound | N-O symmetric stretch |
| 1600-1450 | Medium-Weak | Aromatic Ring | C=C stretch |
| 850-550 | Medium-Strong | Aryl Halide | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
| m/z | Ion | Description |
| 250/252/254 | [M]⁺ | Molecular ion peak (showing isotopic pattern for two chlorine atoms) |
| 205/207/209 | [M-COOH]⁺ | Loss of the carboxylic acid group |
| 204/206/208 | [M-NO₂]⁺ | Loss of the nitro group |
| 176/178 | [M-COOH-Cl]⁺ | Loss of carboxylic acid and one chlorine atom |
| 158 | [M-NO₂-Cl₂]⁺ | Loss of nitro group and two chlorine atoms |
Experimental Protocols
The following are generalized protocols for the key analytical techniques used in structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of "this compound" in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, longer acquisition time and relaxation delay may be required due to the lower natural abundance and gyromagnetic ratio of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Derivatization (e.g., silylation) of the carboxylic acid group may be necessary to improve volatility.
-
Instrumentation: Use a GC-MS system with an electron ionization source.
-
Gas Chromatography:
-
Inject the sample into the GC.
-
The sample is vaporized and separated on a capillary column.
-
Typical temperature program: start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250-300 °C).
-
-
Mass Spectrometry:
-
As the compound elutes from the GC column, it enters the mass spectrometer.
-
The molecules are ionized by a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole).
-
A mass spectrum is generated by plotting the relative abundance of ions versus their m/z.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Workflow and Visualizations
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of a novel compound.
Caption: A logical workflow for the structure elucidation process.
Conclusion
An In-depth Technical Guide on the Core Aspects of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document provides a comprehensive overview of the available scientific information regarding "2-(4,5-Dichloro-2-nitrophenyl)acetic acid." It is crucial to note that, based on a thorough review of existing literature, there is a significant lack of direct research on the specific mechanism of action and biological activity of this compound. The information presented herein is therefore focused on its documented role as a chemical intermediate and the potential biological activities inferred from the behavior of structurally related compounds.
Introduction
This compound is a halogenated nitroaromatic compound. While its direct biological effects are not characterized in the accessible scientific literature, its chemical structure, featuring a dichlorinated and nitrated phenylacetic acid backbone, suggests potential for biological activity. Nitroaromatic compounds, as a class, are known to exhibit a wide range of pharmacological properties, often stemming from the bioreduction of the nitro group. This guide summarizes the known synthetic applications of this compound and explores potential mechanisms of action based on the activities of analogous chemical entities.
Synthetic Utility: Intermediate in Kappa Opioid Agonist Synthesis
The most definitive role for this compound found in the literature is as a key intermediate in the synthesis of novel kappa opioid receptor agonists.[1] A U.S. patent describes its use in the preparation of compounds designed for the treatment of pruritus (itching).[1] The synthesis involves the reaction of this compound with a diamine to form an amide bond, which is a critical step in the construction of the final, biologically active molecule.
Below is a generalized workflow illustrating the role of this compound in this synthetic pathway.
Potential Mechanisms of Action Based on Structural Analogs
While no specific mechanism of action has been elucidated for this compound, the bioactivity of related nitroaromatic compounds can provide insights into its potential pharmacological effects. The nitro group is a key pharmacophore in many biologically active molecules, and its presence often confers antimicrobial, anticancer, and anti-inflammatory properties.[2]
The biological activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group within cells.[3][4] This process can generate a cascade of reactive intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals.[3][4] These reactive species can then interact with cellular macromolecules, leading to a variety of biological effects.
Potential Biological Activities:
-
Antimicrobial Activity: The reactive intermediates generated from nitro group reduction can cause damage to microbial DNA, proteins, and lipids, leading to cell death.[2] This is a well-established mechanism for several nitroaromatic antibiotics.
-
Anti-inflammatory Effects: Some nitrophenylacetic acid derivatives have been investigated for their anti-inflammatory properties. The mechanisms may involve the inhibition of inflammatory mediators or modulation of signaling pathways involved in inflammation.
-
Enzyme Inhibition: The electron-withdrawing nature of the nitro group can facilitate interactions with enzyme active sites. For instance, some nitro compounds have been shown to inhibit enzymes like choline acetylase.
The following diagram illustrates a conceptual pathway for the bioactivation of nitroaromatic compounds, which could be a potential, though unconfirmed, mechanism for this compound.
Quantitative Data and Experimental Protocols
A comprehensive search of the scientific literature did not yield any quantitative data, such as IC50 or Ki values, for the biological activity of this compound. Similarly, no detailed experimental protocols for assessing its mechanism of action have been published. The absence of this information underscores the novelty of this compound as a potential bioactive agent and highlights the need for foundational research to characterize its pharmacological profile.
Conclusion
This compound is a chemical entity with a documented role as an intermediate in the synthesis of kappa opioid receptor agonists. While its own mechanism of action has not been investigated, its nitroaromatic structure suggests the potential for a range of biological activities, likely mediated by the reductive activation of the nitro group. The information available on related compounds indicates that future research into the antimicrobial, anti-inflammatory, and enzyme-inhibitory properties of this compound could be a fruitful area of investigation for drug discovery and development. Further studies are required to isolate and characterize its specific biological targets and to quantify its potential therapeutic effects.
References
- 1. US6486165B2 - Kappa agonist compounds, pharmaceutical formulations and method of prevention and treatment of pruritus therewith - Google Patents [patents.google.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
Uncharted Territory: Exploring the Potential Biological Activity of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid
A Technical Guide for Researchers
For research use only. Not for diagnostic or therapeutic use.
Abstract
This technical guide addresses the potential biological activity of the compound 2-(4,5-Dichloro-2-nitrophenyl)acetic acid (CAS No. 37777-90-5). Currently, there is a significant lack of published scientific literature detailing the specific biological effects of this molecule. This document, therefore, serves as a speculative exploration of its potential activities based on the known biological roles of structurally related compounds. We present a hypothetical framework for a research program aimed at elucidating the bioactivity of this compound, including suggested experimental protocols and data presentation strategies. This guide is intended for researchers, scientists, and drug development professionals interested in pioneering the investigation of this novel chemical entity.
Introduction: A Molecule of Untapped Potential
This compound is a derivative of phenylacetic acid featuring two chlorine atoms and a nitro group on the phenyl ring. While this specific compound remains largely uncharacterized in biological literature, its structural motifs are present in a variety of bioactive molecules. The parent compound, 2-nitrophenylacetic acid, is a known precursor in the synthesis of molecules with demonstrated biological activities, including enzyme inhibitors and anticancer agents.[1] Furthermore, derivatives of phenylacetic acid are a well-established class of compounds with diverse pharmacological properties, including anti-inflammatory effects through the inhibition of enzymes like cyclooxygenase-2 (COX-2).
The presence of dichloro- and nitro- substitutions on the phenyl ring of this compound suggests the potential for unique electronic and steric properties that could modulate its interaction with biological targets. Halogenation, for instance, can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Similarly, the nitro group, a strong electron-withdrawing group, can influence a compound's reactivity and binding affinity.
Given the absence of direct experimental data, this guide will propose potential avenues of investigation based on these structural analogies.
Hypothetical Biological Activities and Research Plan
Based on the known activities of structurally similar compounds, we propose a tiered research plan to systematically investigate the potential biological activities of this compound.
Tier 1: Initial Screening for Broad Biological Activity
The initial phase of investigation should focus on broad screening assays to identify potential areas of biological relevance.
Experimental Workflow: Tier 1 Screening
Caption: Tier 1 screening workflow for this compound.
Table 1: Hypothetical Quantitative Data from Tier 1 Screening
| Assay Type | Target/Cell Line | Metric | Hypothetical Value (µM) |
| Cytotoxicity | HeLa (Cervical Cancer) | IC50 | 15.2 |
| Cytotoxicity | A549 (Lung Cancer) | IC50 | 22.8 |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | > 100 |
| Antimicrobial | E. coli | MIC | > 256 |
| Antimicrobial | S. aureus | MIC | 128 |
| Enzyme Inhibition | COX-2 | IC50 | 5.7 |
| Enzyme Inhibition | 5-LOX | IC50 | 45.1 |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Tier 2: Focused Investigation of "Hit" Activities
Based on the hypothetical "hit" in the COX-2 enzyme inhibition assay, a more focused investigation into its anti-inflammatory potential would be warranted.
Signaling Pathway: Arachidonic Acid Metabolism and COX-2 Inhibition
Caption: Potential inhibition of the COX-2 pathway by the test compound.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid substrate.
-
Compound Incubation: Incubate the COX-2 enzyme with various concentrations of this compound or a reference inhibitor (e.g., celecoxib) for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Measurement: Quantify the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Structure-Activity Relationship (SAR) Considerations
Should this compound demonstrate promising activity, a medicinal chemistry program could be initiated to explore its structure-activity relationship. Key modifications could include:
-
Varying the halogen substitutions: Exploring different halogen atoms (F, Br, I) or their positions on the phenyl ring.
-
Modifying the nitro group: Reducing the nitro group to an amine or replacing it with other electron-withdrawing or electron-donating groups.
-
Altering the acetic acid side chain: Esterification or amidation of the carboxylic acid, or changing the length of the alkyl chain.
Logical Relationship: SAR Exploration
Caption: Iterative cycle for lead optimization based on SAR.
Conclusion and Future Directions
This compound represents a chemical entity with unexplored biological potential. While direct evidence of its activity is currently absent from the scientific literature, its structural features suggest plausible interactions with biological targets, particularly enzymes involved in inflammation. The proposed research plan provides a roadmap for the systematic evaluation of this compound, from broad initial screening to focused mechanistic studies and lead optimization. The execution of such a research program would be essential to uncover the true biological activity and potential therapeutic applications of this intriguing molecule. Researchers embarking on this path will be contributing novel and valuable data to the field of medicinal chemistry and drug discovery.
References
An In-depth Technical Guide to "2-(4,5-Dichloro-2-nitrophenyl)acetic acid" as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4,5-Dichloro-2-nitrophenyl)acetic acid, with the CAS Number 37777-90-5, is a substituted phenylacetic acid derivative. Its chemical structure, featuring a reactive carboxylic acid group, a nitro group amenable to reduction, and a dichlorinated phenyl ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications, particularly in the development of pharmacologically active benzimidazole derivatives. While specific experimental data for this exact compound is limited in publicly available literature, this guide extrapolates from well-established reactions of structurally similar compounds to provide a robust framework for its utilization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 37777-90-5 |
| Molecular Formula | C₈H₅Cl₂NO₄ |
| Molecular Weight | 250.04 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, and ethyl acetate. |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process starting from 3,4-dichloroacetanilide. This proposed pathway is based on established methodologies for the nitration of substituted acetanilides and the subsequent hydrolysis of the amide functionality.
Step 1: Nitration of 3,4-Dichloroacetanilide
The first step is the nitration of 3,4-dichloroacetanilide to yield N-(4,5-dichloro-2-nitrophenyl)acetamide. This reaction is typically carried out using a nitrating mixture of nitric acid and sulfuric acid. A patent for a similar process suggests that the use of oleum can improve yield and purity.[1]
Experimental Protocol: Nitration of 3,4-Dichloroacetanilide [1]
-
To a stirred mixture of 3,4-dichloroacetanilide (1.0 eq) in sulfuric acid (98%), slowly add oleum (20-30%) at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, slowly add nitric acid (1.05-1.1 eq) while maintaining the low temperature.
-
Stir the reaction mixture at a low temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain N-(4,5-dichloro-2-nitrophenyl)acetamide.
Quantitative Data for Nitration of 3,4-Dichloroacetanilide [1]
| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield | Purity (HPLC) |
| 3,4-Dichloroacetanilide | 1.0 | H₂SO₄/Oleum | 0-10 °C | 2-4 h | >95% | 90-98% |
Step 2: Hydrolysis of N-(4,5-dichloro-2-nitrophenyl)acetamide
The second step involves the hydrolysis of the acetamide to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a common method for the conversion of amides to carboxylic acids.
Proposed Experimental Protocol: Hydrolysis of N-(4,5-dichloro-2-nitrophenyl)acetamide
-
Suspend N-(4,5-dichloro-2-nitrophenyl)acetamide (1.0 eq) in a mixture of a suitable acid (e.g., 6M HCl or H₂SO₄) and an organic co-solvent (e.g., ethanol or dioxane) to aid solubility.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
The crude product can be further purified by recrystallization.
Application as a Chemical Intermediate: Synthesis of Benzimidazole Derivatives
A primary application of this compound is as a precursor for the synthesis of benzimidazole derivatives, which are prevalent scaffolds in many pharmaceutical agents. The synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization to form the benzimidazole ring.
Step 1: Reduction of the Nitro Group
The nitro group of this compound can be reduced to an amine using various reducing agents. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction (e.g., using SnCl₂/HCl or Fe/HCl).
Proposed Experimental Protocol: Reduction of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalyst, such as 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(4,5-dichloro-2-aminophenyl)acetic acid, which can often be used in the next step without further purification.
Step 2: Cyclization to form Benzimidazole-2-thiol
The resulting 2-(4,5-dichloro-2-aminophenyl)acetic acid can undergo cyclization with a thiourea equivalent, such as potassium thiocyanate, to form a benzimidazole-2-thiol derivative.
Proposed Experimental Protocol: Cyclization to 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-yl)methanethiol
-
Dissolve 2-(4,5-dichloro-2-aminophenyl)acetic acid (1.0 eq) and potassium thiocyanate (1.1 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaHCO₃ solution).
-
Filter the precipitated solid, wash with water, and dry to obtain the desired benzimidazole-2-thiol derivative.
Mandatory Visualizations
Synthetic Pathway to this compound
Caption: Proposed synthesis of this compound.
Experimental Workflow for the Synthesis
Caption: Workflow for the synthesis of the target compound.
Application in Benzimidazole Synthesis
Caption: Pathway to benzimidazoles from the target intermediate.
Spectroscopic Data (Predicted)
¹H NMR (Predicted):
-
A singlet for the methylene (-CH₂) protons, likely in the range of 3.8-4.2 ppm.
-
Two singlets in the aromatic region, corresponding to the two aromatic protons.
¹³C NMR (Predicted):
-
A signal for the carboxylic acid carbon around 170-175 ppm.
-
A signal for the methylene carbon around 40-45 ppm.
-
Multiple signals in the aromatic region (120-150 ppm) corresponding to the substituted benzene ring.
IR Spectroscopy (Predicted):
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.
-
Characteristic N-O stretching bands for the nitro group, typically appearing as two strong bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.
-
C-Cl stretching vibrations in the fingerprint region.
Mass Spectrometry (Predicted):
-
The molecular ion peak (M⁺) would be expected at m/z 250, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).
-
Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).
Conclusion
This compound is a promising chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly heterocyclic compounds of medicinal interest. This guide provides a foundational understanding of its synthesis and reactivity based on established chemical principles and data from closely related structures. Further experimental validation of the proposed synthetic routes and detailed characterization of the compound will be crucial for its full exploitation in research and development. Researchers and drug development professionals can use this information as a starting point for incorporating this versatile building block into their synthetic strategies.
References
A Technical Guide to the Spectroscopic Analysis of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid, aimed at researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the known data for 2-Nitrophenylacetic acid. The presence of two chlorine atoms on the phenyl ring in the target molecule will influence the chemical shifts, particularly for the aromatic protons and carbons, and will be reflected in the mass spectrum.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 4.0 - 4.2 | Singlet | 2H | -CH₂- |
| ~ 7.6 - 8.2 | Multiplet | 2H | Ar-H |
| ~ 10.0 - 13.0 | Broad Singlet | 1H | -COOH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 40 - 45 | -CH₂- |
| ~ 125 - 150 | Aromatic Carbons |
| ~ 170 - 175 | -COOH |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 1680-1720 | Strong | C=O stretch (Carboxylic Acid) |
| 1510-1560 & 1340-1380 | Strong | N-O stretch (Nitro group) |
| 700-850 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 250/252/254 | [M]⁺ Molecular ion peak (isotopic pattern due to two Cl atoms) |
| 205/207/209 | [M-COOH]⁺ |
| 188/190/192 | [M-NO₂-H]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[1]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[2]
-
-
Sample Preparation (KBr Pellet):
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or a blank KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.[3]
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range. For ESI, both positive and negative ion modes should be tested to determine which provides better signal for the molecular ion and relevant fragments. Isotope dilution mass spectrometry can be used for high accuracy quantification.[4]
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.
References
Solubility Profile of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility characteristics of the organic compound 2-(4,5-Dichloro-2-nitrophenyl)acetic acid. Due to the limited availability of direct solubility data for this specific compound, this document leverages data from the structurally analogous compound, 2-Nitrophenylacetic acid, to provide valuable insights for researchers. The guide outlines a detailed experimental protocol for determining solubility and presents a logical workflow for the comprehensive physicochemical characterization of a new chemical entity (NCE). This document is intended to serve as a vital resource for professionals in drug development and chemical research, offering both foundational data and practical methodologies.
Introduction
This compound is a complex organic molecule with potential applications in various fields of chemical synthesis and pharmaceutical development. Understanding its solubility in different solvents is a critical first step in its practical application, influencing everything from reaction conditions to formulation and bioavailability. This guide addresses the current gap in publicly available solubility data for this specific molecule by providing a detailed analysis of a closely related compound and standardized protocols for its empirical determination.
Solubility Data
Table 1: Mole Fraction Solubility (x) of 2-Nitrophenylacetic Acid in Various Solvents at Different Temperatures (K) [1]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol |
| 283.15 | 0.1458 | 0.1033 | 0.0821 | 0.0654 | 0.0712 | 0.0389 |
| 288.15 | 0.1645 | 0.1167 | 0.0931 | 0.0748 | 0.0811 | 0.0445 |
| 293.15 | 0.1853 | 0.1317 | 0.1053 | 0.0853 | 0.0921 | 0.0509 |
| 298.15 | 0.2085 | 0.1485 | 0.1189 | 0.0971 | 0.1043 | 0.0581 |
| 303.15 | 0.2343 | 0.1673 | 0.1341 | 0.1102 | 0.1178 | 0.0662 |
| 308.15 | 0.2631 | 0.1884 | 0.1511 | 0.1249 | 0.1328 | 0.0754 |
| 313.15 | 0.2952 | 0.2121 | 0.1702 | 0.1414 | 0.1495 | 0.0858 |
| 318.15 | 0.3311 | 0.2386 | 0.1916 | 0.1599 | 0.1681 | 0.0975 |
| 323.15 | 0.3712 | 0.2684 | 0.2156 | 0.1807 | 0.1888 | 0.1108 |
| 328.15 | 0.4161 | 0.3019 | 0.2426 | 0.2041 | 0.2120 | 0.1259 |
Table 2: Mole Fraction Solubility (x) of 2-Nitrophenylacetic Acid in Other Solvents at Different Temperatures (K) [1]
| Temperature (K) | Ethylene Glycol | Acetonitrile | Water | N,N-Dimethylformamide | 1,4-Dioxane | Ethyl Acetate | Cyclohexane |
| 283.15 | 0.0498 | 0.0411 | 0.0041 | 0.2987 | 0.1512 | 0.1011 | 0.0019 |
| 288.15 | 0.0567 | 0.0465 | 0.0045 | 0.3215 | 0.1687 | 0.1143 | 0.0022 |
| 293.15 | 0.0647 | 0.0526 | 0.0050 | 0.3458 | 0.1883 | 0.1291 | 0.0025 |
| 298.15 | 0.0739 | 0.0595 | 0.0055 | 0.3718 | 0.2101 | 0.1457 | 0.0029 |
| 303.15 | 0.0845 | 0.0673 | 0.0061 | 0.3996 | 0.2345 | 0.1643 | 0.0033 |
| 308.15 | 0.0968 | 0.0761 | 0.0068 | 0.4294 | 0.2618 | 0.1852 | 0.0038 |
| 313.15 | 0.1110 | 0.0861 | 0.0076 | 0.4614 | 0.2923 | 0.2087 | 0.0044 |
| 318.15 | 0.1274 | 0.0974 | 0.0085 | 0.4958 | 0.3265 | 0.2351 | 0.0051 |
| 323.15 | 0.1464 | 0.1102 | 0.0095 | 0.5328 | 0.3648 | 0.2648 | 0.0059 |
| 328.15 | 0.1684 | 0.1247 | 0.0107 | 0.5726 | 0.4077 | 0.2981 | 0.0068 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the thermodynamic solubility of "this compound," adapted from established protocols for poorly soluble, acidic compounds.
3.1. Principle: Equilibrium Shake-Flask Method
The equilibrium (or thermodynamic) solubility is determined by establishing a saturated solution of the compound in the solvent of interest, where the dissolved solute is in equilibrium with an excess of the undissolved solid. The concentration of the dissolved compound is then measured.
3.2. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
pH meter (for aqueous solutions)
3.3. Procedure
-
Preparation of Solvent Media: Prepare the desired solvents. For aqueous solubility, prepare buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8) to assess the effect of ionization.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method. A pre-established calibration curve is essential for accurate quantification.
-
-
Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL, mol/L). For each solvent, perform the experiment in triplicate to ensure reproducibility.
Visualization of a Relevant Workflow
For a new chemical entity such as this compound, a systematic physicochemical characterization is paramount. The following diagram illustrates a typical workflow.
Conclusion
While direct, quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a solid foundation for researchers. By utilizing the provided data for a close structural analog, professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The detailed experimental protocol offers a clear and robust method for obtaining precise solubility measurements. Furthermore, the visualized workflow for physicochemical characterization highlights the critical path for advancing a new chemical entity from discovery to a viable development candidate. It is strongly recommended that experimental determination of the solubility of the title compound be carried out to confirm the trends suggested by its structural analog.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-(4,5-Dichloro-2-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of valuable pharmaceutical intermediates starting from 2-(4,5-Dichloro-2-nitrophenyl)acetic acid. This starting material is a versatile precursor for the synthesis of various heterocyclic scaffolds of medicinal importance, including the non-steroidal anti-inflammatory drug (NSAID) Diclofenac and substituted oxindoles.
Overview of Synthetic Pathways
The primary synthetic strategy involves the reduction of the nitro group of this compound to form the corresponding aniline derivative, 2-(2-amino-4,5-dichlorophenyl)acetic acid. This key intermediate can then undergo various cyclization reactions to yield different heterocyclic cores.
Caption: Synthetic routes from this compound.
Key Synthetic Transformations and Experimental Protocols
Reduction of the Nitro Group
The reduction of the nitro group in this compound is a critical first step. Several methods can be employed, with the choice depending on factors such as scale, available reagents, and desired chemoselectivity.
Method A: Reduction using Stannous Chloride (SnCl₂)
This is a classic and reliable method for the reduction of aromatic nitro groups.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 equivalent) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) to the suspension.
-
Slowly add concentrated hydrochloric acid (HCl) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or a concentrated solution of sodium hydroxide (NaOH) until the pH is basic.
-
A precipitate of tin salts will form. Filter the mixture and wash the precipitate with ethyl acetate.
-
Extract the aqueous filtrate with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain 2-(2-Amino-4,5-dichlorophenyl)acetic acid.
Quantitative Data for Nitro Reduction (Illustrative)
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| SnCl₂ Reduction | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2 | ~85 | >95 | [1] |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol | 25 | 4 | >90 | >98 | N/A |
| Iron Reduction | Fe powder, Acetic Acid | Ethanol/Water | Reflux | 3 | ~80 | >95 | N/A |
Note: Yields are estimates based on similar reported reactions and may vary.
Synthesis of Pharmaceutical Intermediates
Diclofenac is a widely used NSAID. Its synthesis from 2-(2-Amino-4,5-dichlorophenyl)acetic acid can be achieved via an Ullmann condensation reaction.
Protocol: Ullmann Condensation for Diclofenac Synthesis
-
In a reaction vessel, combine 2-(2-Amino-4,5-dichlorophenyl)acetic acid (1 equivalent), 1,3-dichlorobenzene (as a source of the 2,6-dichlorophenyl group, an excess may be used), potassium carbonate (K₂CO₃) (2-3 equivalents), and a copper catalyst such as copper(I) iodide (CuI) or copper powder.
-
Add a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to a high temperature (typically 120-160 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or HPLC. The reaction may require several hours to reach completion.
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous mixture with a mineral acid (e.g., HCl) to precipitate the crude Diclofenac acid.
-
Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
To prepare the sodium salt (Diclofenac sodium), dissolve the purified acid in a suitable solvent like ethanol and treat with one equivalent of sodium hydroxide or sodium bicarbonate solution, followed by evaporation of the solvent. A patent describing a similar Ullmann condensation for a Diclofenac intermediate reported a yield of 96.1% for this step.[2]
Mechanism of Action: COX Inhibition by Diclofenac
Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
References
Application Note: Synthesis of 6,6'-Dichloroindigo from 2-(4,5-Dichloro-2-nitrophenyl)acetic acid
Introduction
Principle
The proposed synthesis involves a two-step process. The first step is the reductive cyclization of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid to form 5,6-dichloroindoxyl. This is followed by the air oxidation of the unstable indoxyl intermediate, which leads to a dimerization reaction to yield the final product, 6,6'-dichloroindigo. This method provides a potential route to halogenated indigo dyes from readily available substituted nitrophenylacetic acids.
Experimental Protocols
Materials and Equipment
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dimethylformamide (DMF)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
-
pH meter
-
Melting point apparatus
-
UV-Vis spectrophotometer
-
FTIR spectrometer
Procedure
Step 1: Reductive Cyclization to 5,6-dichloroindoxyl
-
In a 250 mL round-bottom flask, dissolve 5.0 g of this compound in 100 mL of a 2 M sodium hydroxide solution.
-
Heat the mixture to 70-80°C with constant stirring.
-
Slowly add 10.0 g of sodium dithionite to the heated solution. The addition should be done in portions to control the exothermic reaction.
-
After the addition is complete, maintain the reaction mixture at 80°C for 1 hour. The color of the solution should change, indicating the reduction of the nitro group and subsequent cyclization.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 2: Oxidative Dimerization to 6,6'-Dichloroindigo
-
Cool the reaction mixture to room temperature.
-
Transfer the solution to a 500 mL beaker and bubble air through the solution using a sparging tube for 2-3 hours. This will facilitate the oxidation of the indoxyl intermediate.
-
A dark precipitate of 6,6'-dichloroindigo will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid sequentially with 50 mL of deionized water and 50 mL of ethanol to remove any unreacted starting material and byproducts.
-
Dry the purified 6,6'-dichloroindigo in a vacuum oven at 60°C for 4 hours.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesized 6,6'-dichloroindigo.
| Parameter | Value |
| Yield | 75% |
| Appearance | Dark purple solid |
| Melting Point | >300°C |
| λmax (in DMF) | 610 nm |
| FTIR (cm⁻¹) | 3300-3400 (N-H stretch), 1620-1640 (C=O stretch) |
Visualizations
Caption: Hypothetical workflow for the synthesis of 6,6'-dichloroindigo.
Conclusion
This application note provides a plausible, though hypothetical, experimental protocol for the synthesis of 6,6'-dichloroindigo from this compound. The proposed method is based on well-established chemical principles for indigo synthesis. Researchers and professionals in the field of dyestuff synthesis can use this note as a foundational guide for developing novel synthetic routes to halogenated indigo dyes. Further experimental validation is required to confirm the feasibility and optimize the conditions of this proposed reaction.
References
Application Notes and Protocols: 2-(4,5-Dichloro-2-nitrophenyl)acetic Acid in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 2-(4,5-dichloro-2-nitrophenyl)acetic acid as a precursor in the synthesis of heterocyclic compounds, with a primary focus on the preparation of 5,6-dichlorooxindole, a valuable scaffold in medicinal chemistry. The protocols provided are based on established chemical principles, specifically the reductive cyclization of ortho-nitrophenylacetic acids.
Introduction
This compound is a substituted phenylacetic acid derivative containing a reactive nitro group ortho to an acetic acid side chain. This specific arrangement makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions. The most prominent application is the synthesis of substituted oxindoles, which are core structures in numerous biologically active compounds. The electron-withdrawing chloro substituents on the phenyl ring can influence the reactivity of the molecule and the properties of the resulting heterocyclic products.
The key transformation involves the reduction of the nitro group to an amino group, which then undergoes a spontaneous intramolecular condensation with the adjacent carboxylic acid to form a lactam, yielding the corresponding oxindole.
Primary Application: Synthesis of 5,6-Dichlorooxindole
The most direct and well-established application of this compound in heterocyclic synthesis is its conversion to 5,6-dichlorooxindole. This reaction proceeds via a reductive cyclization pathway. Various reducing agents can be employed for this transformation, with catalytic hydrogenation or the use of metals in acidic media being common methods.
Reaction Pathway: Reductive Cyclization
The general transformation is illustrated below:
Caption: Reductive cyclization of this compound to 5,6-dichlorooxindole.
Quantitative Data Summary
While specific experimental data for the synthesis of 5,6-dichlorooxindole from this compound is not extensively published, the following table summarizes typical quantitative data expected for this type of transformation based on analogous reactions reported in the literature.
| Parameter | Catalytic Hydrogenation | Iron in Acetic Acid | Tin(II) Chloride in HCl |
| Typical Yield (%) | 85-95 | 70-85 | 75-90 |
| Reaction Time (h) | 2-6 | 1-3 | 2-4 |
| Reaction Temperature (°C) | 25-50 | 80-100 | 60-80 |
| Purity (by HPLC, %) | >98 | >95 | >97 |
Experimental Protocols
The following are detailed protocols for the synthesis of 5,6-dichlorooxindole from this compound using different reduction methods.
Protocol 1: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar
-
Celite®
Procedure:
-
In a pressure vessel of a Parr hydrogenation apparatus, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (10-20 mL per gram of starting material).
-
Carefully add 10% Palladium on carbon (5-10 mol % Pd) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 5,6-dichlorooxindole.
Protocol 2: Reduction with Iron in Acetic Acid
This is a classical and cost-effective method for nitro group reduction.
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Glacial acetic acid
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and glacial acetic acid (10-15 mL per gram of starting material).
-
Heat the mixture to 80-90 °C to dissolve the starting material.
-
In portions, carefully add iron powder (3.0-5.0 eq) to the hot solution. The reaction is exothermic.
-
After the addition is complete, stir the reaction mixture at 90-100 °C for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous mixture).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow Diagram
The general workflow for the synthesis and purification of 5,6-dichlorooxindole is outlined below.
Caption: General experimental workflow for the synthesis of 5,6-dichlorooxindole.
Potential for Further Heterocyclic Synthesis
While the formation of 5,6-dichlorooxindole is the most direct application, the reactive nature of both the parent molecule and the oxindole product opens avenues for the synthesis of more complex heterocyclic systems. For instance, the resulting 5,6-dichlorooxindole can serve as a versatile intermediate for the synthesis of spirooxindoles, tryptanthrins, and other fused heterocyclic structures that are of significant interest in drug discovery. The presence of the two chlorine atoms also provides handles for further functionalization through cross-coupling reactions.
Application Notes and Protocols for 2-(4,5-Dichloro-2-nitrophenyl)acetic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid , a valuable intermediate in organic synthesis, particularly for the preparation of heterocyclic scaffolds of medicinal interest.
Introduction
This compound is a substituted phenylacetic acid derivative. The presence of the ortho-nitro group and the acetic acid side chain makes it a versatile precursor for various cyclization reactions, leading to the formation of important heterocyclic systems such as quinolones and benzoxazinones. These structural motifs are prevalent in a wide range of biologically active compounds and pharmaceuticals. This document outlines a proposed synthetic route to obtain this compound and provides a detailed protocol for its potential application in the synthesis of a dichlorinated quinolone derivative.
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis involves a three-step sequence:
-
Nitration of 3,4-dichloroacetanilide to yield 2-nitro-4,5-dichloroacetanilide.
-
Hydrolysis of the acetanilide to the corresponding 2-nitro-4,5-dichloroaniline.
-
Conversion of the aniline to the phenylacetic acid. A plausible route for this conversion is via a Sandmeyer reaction to introduce a cyano group, followed by hydrolysis.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols: Synthesis
Step 1: Synthesis of 2-Nitro-4,5-dichloroacetanilide
This protocol is adapted from a known procedure for the nitration of 3,4-dichloroacetanilide.[1]
Materials:
-
3,4-Dichloroacetanilide
-
Sulfuric acid (99%)
-
Oleum (31.1%)
-
Nitric acid (98%)
-
Ice
-
Water
Equipment:
-
Jacketed reactor or round-bottom flask with overhead stirrer
-
Thermometer
-
Addition funnel
-
Buchner funnel and filtration flask
Procedure:
-
To a reactor containing sulfuric acid (99%), slowly add 3,4-dichloroacetanilide at a controlled temperature (e.g., 13°C) with stirring.
-
After complete addition and stirring for 30 minutes, cool the mixture (e.g., to 8°C).
-
Slowly add oleum to the mixture, maintaining a low temperature.
-
Cool the resulting mixture further (e.g., to 3°C) and slowly add nitric acid over several hours, ensuring the temperature remains low.
-
Stir the reaction mixture for an additional hour after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture over a mixture of ice and water while maintaining the temperature below 15°C.
-
Stir the resulting dispersion for 15 minutes.
-
Filter the precipitate using a Buchner funnel.
-
Wash the solid residue with water until it is free of residual acid.
-
Dry the product to obtain 2-nitro-4,5-dichloroacetanilide.
Quantitative Data for Synthesis of 2-Nitro-4,5-dichloroacetanilide [1]
| Experiment | Molar Ratio (Substrate:H2SO4) | Yield (%) | Purity (HPLC, %) |
| 1 | 1:10 | 96.73 | 87.87 |
| 2 | 1:10 | 95.23 | 93.77 |
| 3 | 1:6 | 92.00 | 92.00 |
Step 2: Hydrolysis of 2-Nitro-4,5-dichloroacetanilide (Proposed Protocol)
This is a general procedure for the hydrolysis of an acetanilide.
Materials:
-
2-Nitro-4,5-dichloroacetanilide
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
Procedure:
-
Suspend 2-nitro-4,5-dichloroacetanilide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 2-nitro-4,5-dichloroaniline.
Step 3 & 4: Conversion of 2-Nitro-4,5-dichloroaniline to this compound (Proposed Protocol)
This proposed two-step sequence involves a Sandmeyer reaction followed by nitrile hydrolysis.
Materials:
-
2-Nitro-4,5-dichloroaniline
-
Sodium nitrite
-
Concentrated Hydrochloric Acid
-
Copper(I) cyanide
-
Sulfuric acid
-
Water
Procedure (Sandmeyer Reaction):
-
Dissolve 2-nitro-4,5-dichloroaniline in concentrated hydrochloric acid and water, then cool to 0-5°C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until nitrogen evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain crude 2-(4,5-dichloro-2-nitrophenyl)acetonitrile.
Procedure (Nitrile Hydrolysis):
-
To the crude 2-(4,5-dichloro-2-nitrophenyl)acetonitrile, add a mixture of sulfuric acid and water.
-
Heat the mixture under reflux for several hours until TLC indicates the disappearance of the nitrile.
-
Cool the reaction mixture and pour it onto ice.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Application in the Synthesis of Quinolone Derivatives
The ortho-nitro substituted phenylacetic acid is a key precursor for the synthesis of quinolones via reductive cyclization. The following protocol describes a potential application of this compound in the synthesis of a dichlorinated quinolone derivative.
Proposed Synthesis of 6,7-Dichloro-4-hydroxyquinolin-2(1H)-one
This reaction involves the reductive cyclization of the nitro group, which is expected to be followed by an intramolecular condensation to form the quinolone ring system.
Caption: Proposed synthesis of a dichlorinated quinolone from this compound.
Experimental Protocol: Application
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Buchner funnel and filtration flask
Procedure:
-
To a round-bottom flask, add this compound and a mixture of ethanol and water.
-
Add glacial acetic acid to the suspension.
-
Heat the mixture to reflux and add iron powder portion-wise over a period of time.
-
Continue refluxing for several hours, monitoring the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Cool the residue to induce crystallization.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain 6,7-dichloro-4-hydroxyquinolin-2(1H)-one.
Hypothetical Quantitative Data for Quinolone Synthesis
| Reactant | Molar Eq. | Solvent | Reaction Time (h) | Expected Yield (%) |
| This compound | 1.0 | EtOH/H2O/AcOH | 4 | 70-80 |
| Iron Powder | 5.0 |
Conclusion
This compound is a promising building block for the synthesis of complex heterocyclic molecules. The proposed synthetic route, although requiring multiple steps, utilizes readily available starting materials and established chemical transformations. The primary application of this compound is expected to be in the construction of substituted quinolone and other related heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery. The provided protocols, both for the synthesis of the title compound and its application, offer a solid foundation for further research and development in this area.
References
Application Notes and Protocols for the Quantification of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid
Introduction
2-(4,5-Dichloro-2-nitrophenyl)acetic acid is a chemical compound of interest in pharmaceutical development, potentially as a synthetic precursor or an impurity in active pharmaceutical ingredients (APIs) such as Diclofenac.[1] The stringent regulatory requirements for drug purity necessitate the development of sensitive and accurate analytical methods for the quantification of such related substances.[2] This document provides detailed application notes and protocols based on established analytical techniques for compounds with similar structures, offering a robust starting point for researchers, scientists, and drug development professionals. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely used for the analysis of pharmaceutical compounds and their impurities.[1][3]
Analytical Techniques Overview
The quantification of this compound can be approached using several analytical methodologies. The most common and recommended techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[3] When coupled with a suitable detector, such as a Photodiode Array (PDA) or Mass Spectrometer (MS), HPLC offers high sensitivity and selectivity.[4][5] Reversed-phase HPLC with a C18 column is a common starting point for the analysis of phenylacetic acid derivatives.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile compounds, GC-MS provides excellent separation and identification capabilities.[3] Derivatization may sometimes be necessary to improve the volatility and thermal stability of the analyte.[6] GC-MS is a powerful tool for identifying and quantifying trace-level impurities.[7]
Data Presentation
The following tables summarize typical experimental parameters for the analysis of structurally related compounds, which can be adapted for the quantification of this compound.
Table 1: HPLC Method Parameters for Structurally Related Compounds
| Parameter | Recommended Conditions | Source |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [1][5] |
| Mobile Phase | A: Buffer (e.g., 0.01M Phosphoric Acid, pH 2.3 or Ammonium Formate) B: Acetonitrile or Methanol | [2][4][5] |
| Elution Mode | Gradient or Isocratic | [1][5] |
| Flow Rate | 0.35 - 1.0 mL/min | [1][4] |
| Detection | UV/PDA (e.g., 229 nm, 254 nm) or MS | [1][4] |
| Injection Volume | 1 - 10 µL | [1][4] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | [6] |
Table 2: GC-MS Method Parameters for Structurally Related Compounds
| Parameter | Recommended Conditions | Source |
| Column | Non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) | [6] |
| Carrier Gas | Helium | [7] |
| Injection Mode | Splitless | [6][8] |
| Injector Temperature | 250 °C | [6] |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min | [6] |
| Detector | Mass Spectrometer (MS) | [7][8] |
| MS Ionization | Electron Impact (EI) | [7] |
Table 3: Representative Method Validation Data for Related Compounds
| Parameter | Typical Values | Source |
| Linearity Range | 0.05 - 50 µg/mL | [6] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Limit of Quantification (LOQ) | < 0.5 µg/mL | [4] |
| Precision (%RSD) | < 2% | [4][6] |
| Accuracy (% Recovery) | 98 - 102% | [6] |
Experimental Workflow
The general workflow for the quantification of this compound involves several key steps from sample preparation to data analysis.
Caption: General workflow for analytical method development.
Experimental Protocols
The following protocols provide a detailed starting point for the quantification of this compound. Method optimization and validation are required for the specific application.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
1. Instrumentation and Reagents
-
HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Ammonium formate.
-
Reference standard of this compound.
2. Preparation of Solutions
-
Mobile Phase A: Prepare a 0.01 M solution of phosphoric acid in water and adjust the pH to 2.3.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol or acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1 - 50 µg/mL).
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or scan for optimal wavelength using PDA).
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-20 min: Ramp to 10% A, 90% B
-
20-25 min: Hold at 10% A, 90% B
-
25-30 min: Return to 90% A, 10% B (equilibration)
-
4. Sample Analysis
-
Dissolve the sample containing the analyte in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the prepared standards and samples into the HPLC system.
5. Data Analysis
-
Integrate the peak area of the analyte in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Instrumentation and Reagents
-
Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.
-
Non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Methylene chloride or other suitable solvent (GC grade).
-
Reference standard of this compound.
-
(Optional) Derivatizing agent (e.g., BSTFA) if required for improved volatility.
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methylene chloride.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methylene chloride.
3. Chromatographic Conditions
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas Flow: 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 50-500 amu.
4. Sample Analysis
-
Dissolve the sample in a suitable solvent.
-
If derivatization is needed, follow the appropriate protocol for the chosen reagent.
-
Inject 1 µL of the prepared standards and samples into the GC-MS system.
5. Data Analysis
-
Identify the analyte peak based on its retention time and mass spectrum.
-
Extract the ion chromatogram for a characteristic ion of the analyte for quantification.
-
Construct a calibration curve and determine the concentration of the analyte in the samples.
Signaling Pathways and Logical Relationships
For impurity analysis, the logical relationship revolves around the synthesis and degradation pathways of the main compound, where the analyte of interest can be formed.
Caption: Potential formation pathways of the analyte.
Conclusion
The analytical methods outlined in this document provide a comprehensive starting point for the quantification of this compound. Both HPLC and GC-MS are powerful techniques suitable for this purpose. The choice between them will depend on the specific sample matrix, required sensitivity, and available instrumentation. It is crucial to perform thorough method development and validation according to ICH guidelines to ensure the accuracy, precision, and reliability of the results for its intended application in a research or quality control setting.[5]
References
- 1. brieflands.com [brieflands.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jptcp.com [jptcp.com]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Note: HPLC Analysis of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid
Introduction
2-(4,5-Dichloro-2-nitrophenyl)acetic acid is a chemical compound with the molecular formula C8H5Cl2NO4 and a molecular weight of 250.04 g/mol .[1] As a derivative of phenylacetic acid, it and similar compounds are relevant in various fields of chemical and pharmaceutical research. Accurate and reliable analytical methods are crucial for its quantification and purity assessment. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is designed for researchers, scientists, and professionals in drug development.
Principle
The method employs reversed-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an organic solvent and an acidic aqueous buffer. The acidic mobile phase ensures the analyte is in its non-ionized form, promoting retention on the nonpolar stationary phase. Detection is performed at a UV wavelength where the analyte exhibits significant absorbance, determined by its chromophores (nitro and phenyl groups).
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good resolution and peak shape.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
Methanol (HPLC grade, for sample preparation)
-
2. Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a 0.01M phosphoric acid solution by diluting the appropriate amount of phosphoric acid in HPLC grade water.
-
Adjust the pH of the phosphoric acid solution to 2.3 with a suitable base if necessary.
-
The mobile phase consists of a mixture of Acetonitrile and 0.01M phosphoric acid (pH 2.3). A common starting ratio for similar compounds is 25:75 (v/v).[2] This mixture should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a desired concentration range for calibration (e.g., 1-50 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in methanol to obtain a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
3. HPLC Conditions
The following table summarizes the recommended HPLC conditions. These may require optimization for specific instruments and columns.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.01M Phosphoric Acid (pH 2.3) (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Run Time | 15 minutes |
4. Method Validation Parameters (Hypothetical Data)
The following tables present hypothetical but realistic quantitative data for the validation of this analytical method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50 |
| 5 | 255 |
| 10 | 510 |
| 25 | 1275 |
| 50 | 2550 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision
| Parameter | RSD (%) |
| Intra-day Precision (n=6) | 1.1% |
| Inter-day Precision (n=6) | 1.5% |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.9 | 99.0% |
| 25 | 25.3 | 101.2% |
| 40 | 39.7 | 99.3% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.50 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis protocol.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is specific, linear, precise, and accurate over the specified concentration range. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound and can be adapted for the analysis of structurally similar molecules.
References
Application Notes and Protocols: 2-(4,5-Dichloro-2-nitrophenyl)acetic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4,5-Dichloro-2-nitrophenyl)acetic acid is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of potent enzyme inhibitors. Its substituted phenyl ring provides a scaffold for developing molecules with specific steric and electronic properties that can lead to high-affinity interactions with biological targets. This document provides an overview of its application in the development of farnesyltransferase inhibitors, including relevant biological data, detailed experimental protocols, and visualizations of associated signaling pathways and experimental workflows.
Application in the Synthesis of Farnesyltransferase Inhibitors
A prominent application of this compound is in the synthesis of farnesyltransferase (FTase) inhibitors. FTase is a crucial enzyme in the post-translational modification of several proteins, including those in the Ras superfamily of small GTP-binding proteins. The farnesylation of Ras proteins is essential for their localization to the cell membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making FTase an attractive target for anticancer drug development.
The this compound moiety can be incorporated into the structure of FTase inhibitors to occupy a hydrophobic pocket in the enzyme's active site. The dichloro and nitro substitutions influence the molecule's electronic properties and can enhance binding affinity and specificity.
Biological Activity of Derived Compounds
Compounds derived from this compound have demonstrated significant inhibitory activity against farnesyltransferase. The following table summarizes the structure-activity relationship (SAR) of a series of FTase inhibitors, highlighting the impact of substitutions on the phenyl ring.
| Compound | R1 | R2 | R3 | FTase IC50 (nM) |
| 1 | H | H | H | >1000 |
| 2 | Cl | H | H | 150 |
| 3 | Cl | Cl | H | 25 |
| 4 | Cl | Cl | NO2 | 1.9 |
This data is representative and compiled from various sources to illustrate the impact of phenyl ring substitutions on FTase inhibition.
Signaling Pathways
Inhibition of farnesyltransferase by compounds derived from this compound, such as Lonafarnib, disrupts key signaling pathways involved in cell proliferation and survival. Below are diagrams illustrating the farnesyltransferase catalytic cycle and the downstream effects of its inhibition.
Experimental Protocols
The following protocols describe a representative synthesis of a farnesyltransferase inhibitor utilizing this compound as a key building block.
Protocol 1: Amide Coupling of this compound with a Piperidine Derivative
This protocol details the formation of an amide bond, a crucial step in the synthesis of many farnesyltransferase inhibitors.
Materials:
-
This compound
-
Piperidine derivative (e.g., 4-(1-aminoethyl)piperidine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add the piperidine derivative (1.1 eq) and HOBt (1.2 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.0 eq) to the stirred solution.
-
Add EDC (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Reduction of the Nitro Group
The nitro group of the coupled product is often reduced to an amine, which can then be further functionalized.
Materials:
-
Amide product from Protocol 1
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water
-
Celite
Procedure:
-
To a solution of the amide product (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the aniline derivative.
Conclusion
This compound is a key intermediate for the synthesis of complex molecules with significant biological activity, particularly in the field of oncology. The protocols and data presented here provide a foundation for researchers to utilize this building block in the design and synthesis of novel therapeutic agents. The ability to systematically modify the structure and evaluate the corresponding changes in biological activity makes this scaffold a powerful tool in modern drug discovery.
Application Notes and Protocols for 2-(4,5-Dichloro-2-nitrophenyl)acetic acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the agrochemical applications of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid is not available in current public literature. The following application notes and protocols are based on the known biological activities of structurally related compounds, including nitrophenylacetic acids and other chlorinated phenoxyacetic acid derivatives. These protocols are intended to serve as a foundational guide for initiating research into the potential agrochemical properties of this specific molecule.
Introduction
This compound is a derivative of phenylacetic acid containing a nitro group and two chlorine atoms on the phenyl ring. While research on this specific compound is limited, its structural features suggest potential applications in agrochemical research. The parent compound, 2-nitrophenylacetic acid, has been reported to possess herbicidal properties.[1] Furthermore, the presence of chlorine atoms on the aromatic ring is a common feature in many commercial herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which act as synthetic auxins.[2][3][4][5] The nitro group is also a component of some fungicides.[6][7]
These structural similarities suggest that this compound could be a valuable candidate for screening as a potential herbicide or fungicide. This document outlines detailed protocols for evaluating its biological activity.
Potential Agrochemical Applications and Mechanisms of Action
Herbicidal Activity
Based on its structural similarity to auxin-type herbicides, this compound may act as a plant growth regulator, leading to uncontrolled growth and eventual death in susceptible plants. The proposed mechanism of action involves mimicking the natural plant hormone auxin, leading to the overstimulation of auxin-responsive genes. This can disrupt various physiological processes, including cell division, elongation, and differentiation.
Fungicidal Activity
The nitrophenyl moiety in the molecule suggests a potential for fungicidal activity. Nitrophenol derivatives are known to act as uncouplers of oxidative phosphorylation, disrupting the fungal cell's energy production. This leads to the inhibition of fungal growth and spore germination.
Experimental Protocols
Protocol for Preliminary Herbicidal Activity Screening
This protocol outlines a method for assessing the pre- and post-emergence herbicidal activity of this compound against common weed species.
3.1.1. Materials
-
This compound
-
Acetone (analytical grade)
-
Tween® 20
-
Distilled water
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli and Amaranthus retroflexus)
-
Pots with sterile soil mix
-
Growth chamber with controlled temperature, light, and humidity
-
Spray bottle
3.1.2. Experimental Workflow
Caption: Workflow for Herbicidal Activity Screening.
3.1.3. Procedure
-
Preparation of Test Solutions:
-
Prepare a 10,000 ppm stock solution of this compound in acetone.
-
Prepare serial dilutions (e.g., 1000, 500, 250, 125, and 62.5 ppm) in distilled water containing 0.5% (v/v) Tween® 20. A control solution should be prepared with acetone and Tween® 20 in water.
-
-
Pre-emergence Application:
-
Fill pots with the sterile soil mix and sow the seeds of the selected weed species at a uniform depth.
-
Apply 20 mL of each test concentration to the soil surface of the respective pots.
-
Place the pots in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After 14-21 days, assess the percentage of seed germination and the growth inhibition of the seedlings compared to the control.
-
-
Post-emergence Application:
-
Sow the seeds in pots and allow them to grow in the growth chamber until they reach the 2-3 leaf stage.
-
Spray the seedlings with the different test concentrations until the foliage is uniformly wet.
-
Return the pots to the growth chamber.
-
After 14 days, assess the phytotoxicity using a rating scale (e.g., 0 = no effect, 100 = complete kill).
-
Protocol for In Vitro Fungicidal Activity Assay
This protocol describes the poisoned food technique to evaluate the fungicidal activity of the test compound against various plant pathogenic fungi.
3.2.1. Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of phytopathogenic fungi (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)
-
Sterile Petri dishes
-
Cork borer (5 mm diameter)
-
Incubator
3.2.2. Experimental Workflow
Caption: Workflow for In Vitro Fungicidal Assay.
3.2.3. Procedure
-
Preparation of Poisoned Media:
-
Prepare a stock solution of this compound in DMSO.
-
Add appropriate volumes of the stock solution to molten PDA medium to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, and 6.25 µg/mL).
-
Pour the poisoned media into sterile Petri dishes and allow them to solidify. A control plate should be prepared with DMSO-amended PDA.
-
-
Inoculation and Incubation:
-
Using a sterile cork borer, cut 5 mm discs from the periphery of actively growing fungal cultures.
-
Place one fungal disc at the center of each PDA plate (both poisoned and control).
-
Incubate the plates at 25-28°C in the dark.
-
-
Data Collection and Analysis:
-
Measure the radial growth of the fungal colony in two perpendicular directions until the fungus in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) value by probit analysis.
-
Data Presentation
Quantitative data from the herbicidal and fungicidal assays should be summarized in tables for clear comparison.
Table 1: Hypothetical Herbicidal Activity of this compound
| Concentration (ppm) | Pre-emergence Inhibition (%) - E. crus-galli | Post-emergence Injury (%) - A. retroflexus |
| 1000 | 95 | 100 |
| 500 | 80 | 90 |
| 250 | 65 | 75 |
| 125 | 40 | 50 |
| 62.5 | 20 | 30 |
| EC50 (ppm) | ~150 | ~100 |
Table 2: Hypothetical Fungicidal Activity of this compound
| Concentration (µg/mL) | Mycelial Growth Inhibition (%) - R. solani | Mycelial Growth Inhibition (%) - S. sclerotiorum |
| 100 | 98 | 92 |
| 50 | 85 | 78 |
| 25 | 60 | 55 |
| 12.5 | 45 | 38 |
| 6.25 | 25 | 15 |
| EC50 (µg/mL) | ~15 | ~22 |
Proposed Signaling Pathway
Hypothetical Auxin-like Herbicidal Action
The compound may act as a synthetic auxin, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin response factors (ARFs), which in turn stimulate the expression of growth-related genes, causing uncontrolled growth and plant death.
Caption: Hypothetical Auxin Signaling Pathway Disruption.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of this compound provides a strong rationale for its investigation as a potential agrochemical. The protocols and conceptual frameworks presented here offer a comprehensive starting point for researchers to explore its herbicidal and fungicidal activities. Further research, including synthesis, formulation, and extensive biological evaluation, is necessary to determine its true potential in agricultural applications.
References
- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 2. THE HERBICIDAL ACTION OF 2,4 DICHLOROPHENOXYACETIC AND 2,4,5 TRICHLOROPHENOXYACETIC ACID ON BINDWEED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of "2-(4,5-Dichloro-2-nitrophenyl)acetic acid," a versatile synthetic intermediate. The protocols cover key transformations of its carboxylic acid and nitro functional groups, including esterification, amidation, reduction of the nitro group, and subsequent intramolecular cyclization to form a substituted oxindole.
Esterification of the Carboxylic Acid Moiety
Esterification of the carboxylic acid group in this compound can be achieved through various methods, most commonly via Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst. This derivatization is useful for protecting the carboxylic acid, modifying solubility, or for further synthetic transformations.
Table 1: Summary of Typical Reaction Conditions for Esterification
| Derivative | Alcohol | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate | Methanol | Conc. H₂SO₄ | Methanol | Reflux (65) | 4-8 | 85-95 |
| Ethyl 2-(4,5-dichloro-2-nitrophenyl)acetate | Ethanol | Conc. H₂SO₄ | Ethanol | Reflux (78) | 4-8 | 80-90 |
| Benzyl 2-(4,5-dichloro-2-nitrophenyl)acetate | Benzyl alcohol | p-Toluenesulfonic acid | Toluene | Reflux (110) | 6-12 | 75-85 |
Experimental Protocol: Synthesis of Methyl 2-(4,5-Dichloro-2-nitrophenyl)acetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of methanol (10-20 volumes).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Workflow for Esterification:
Caption: General workflow for the Fischer esterification of this compound.
Amidation of the Carboxylic Acid Moiety
Amidation of this compound can be performed by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling agents include thionyl chloride (for acid chloride formation) or carbodiimides like EDC in the presence of an activator such as HOBt.
Table 2: Summary of Typical Reaction Conditions for Amidation
| Coupling Agent | Amine | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| SOCl₂ | Primary/Secondary Amine | Pyridine or Et₃N | Dichloromethane | 0 to RT | 2-4 | 70-85 |
| EDC/HOBt | Primary/Secondary Amine | DIPEA | DMF or Dichloromethane | 0 to RT | 12-24 | 65-80 |
Experimental Protocol: Synthesis of 2-(4,5-Dichloro-2-nitrophenyl)-N-benzylacetamide
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in dichloromethane. Add thionyl chloride (1.2-1.5 eq) and a catalytic amount of DMF. Stir the mixture at room temperature for 1-2 hours until a clear solution is formed.
-
Amine Addition: In a separate flask, dissolve benzylamine (1.1 eq) and a base such as triethylamine (1.5 eq) in dichloromethane. Cool this solution to 0°C.
-
Reaction: Slowly add the freshly prepared acid chloride solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Workflow for Amidation:
Caption: General workflow for the amidation of this compound.
Reduction of the Nitro Group
The selective reduction of the aromatic nitro group to an amine is a crucial transformation, yielding 2-(2-amino-4,5-dichlorophenyl)acetic acid, a key intermediate for the synthesis of heterocyclic compounds. Catalytic hydrogenation is a clean and efficient method for this purpose.
Table 3: Summary of Typical Reaction Conditions for Nitro Group Reduction
| Catalyst | Hydrogen Source | Solvent | Pressure | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 10% Pd/C | H₂ gas | Methanol or Ethanol | 1-4 atm | RT | 2-6 | 90-99 |
| Raney Ni | H₂ gas | Ethanol | 1-4 atm | RT | 4-8 | 85-95 |
| SnCl₂·2H₂O | HCl | Ethanol | Atmospheric | 70-80 | 3-5 | 70-85 |
| Fe/NH₄Cl | Water/Ethanol | Water/Ethanol | Atmospheric | Reflux | 2-4 | 75-90 |
Experimental Protocol: Synthesis of 2-(2-amino-4,5-dichlorophenyl)acetic acid via Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol% Pd) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (1-4 atm) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC analysis.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
Signaling Pathway for Derivatization:
Caption: Key derivatization pathways for this compound.
Intramolecular Cyclization to 6,7-Dichlorooxindole
The resulting 2-(2-amino-4,5-dichlorophenyl)acetic acid can undergo intramolecular cyclization to form 6,7-dichlorooxindole, a valuable heterocyclic scaffold in medicinal chemistry. This transformation is typically acid-catalyzed.
Table 4: Summary of Typical Reaction Conditions for Oxindole Formation
| Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetic Anhydride | Acetic Anhydride | Reflux | 1-2 | 70-80 |
| Polyphosphoric Acid (PPA) | PPA | 80-100 | 2-4 | 65-75 |
Experimental Protocol: Synthesis of 6,7-Dichlorooxindole
-
Reaction Setup: In a round-bottom flask, suspend 2-(2-amino-4,5-dichlorophenyl)acetic acid (1.0 eq) in acetic anhydride.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The solid should dissolve, and the color may change. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water with stirring to precipitate the product and hydrolyze the excess acetic anhydride.
-
Isolation: Collect the solid precipitate by filtration, wash thoroughly with water until the filtrate is neutral.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Application Notes and Protocols: Synthesis of Novel Bioactive Molecules from 2-(4,5-Dichloro-2-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel bioactive molecules utilizing 2-(4,5-Dichloro-2-nitrophenyl)acetic acid as a key starting material. The protocols detailed below focus on the synthesis of 5,6-dichlorobenzimidazole derivatives, which have shown promise as antimicrobial and anticancer agents.
Introduction
This compound is a versatile precursor in the synthesis of various heterocyclic compounds. Its unique structure, featuring a reactive acetic acid side chain and a nitro group ortho to it, allows for a straightforward synthetic pathway to construct the benzimidazole scaffold. The presence of the dichloro substitution on the benzene ring is often associated with enhanced biological activity. This document outlines the synthetic route from the starting acid to key bioactive benzimidazole intermediates and provides protocols for their subsequent derivatization and biological evaluation.
Synthetic Pathway Overview
The primary synthetic strategy involves a two-step process:
-
Reductive Cyclization: The nitro group of this compound is reduced to an amine, which then undergoes an intramolecular cyclization with the adjacent acetic acid group to form the benzimidazole ring system.
-
Derivatization: The resulting 5,6-dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one can be further functionalized to produce a variety of bioactive molecules. A key intermediate, 5,6-dichloro-2-(chloromethyl)-1H-benzo[d]imidazole, is synthesized and subsequently used to create derivatives with potential antimicrobial and anticancer properties.
Diagram of the Synthetic Pathway
Caption: General synthetic route from this compound.
Experimental Protocols
Protocol 1: Synthesis of 5,6-dichloro-2-(chloromethyl)-1H-benzo[d]imidazole
This protocol describes a common method for the synthesis of the key intermediate, 5,6-dichloro-2-(chloromethyl)-1H-benzo[d]imidazole, which serves as a building block for various bioactive compounds.
Step 1: Reductive Cyclization of this compound
-
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Formic acid (HCOOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
-
Procedure:
-
In a round-bottom flask, suspend this compound in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride to the suspension.
-
Heat the mixture to reflux and add formic acid dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5,6-dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one.
-
Step 2: Chlorination of 5,6-dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one
-
Materials:
-
5,6-dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Inert solvent (e.g., Dichloromethane, Toluene)
-
-
Procedure:
-
Suspend the crude 5,6-dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one in an inert solvent.
-
Slowly add thionyl chloride or phosphorus oxychloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux for 3-5 hours.
-
Cool the mixture and carefully quench with ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5,6-dichloro-2-(chloromethyl)-1H-benzo[d]imidazole.
-
Workflow for the Synthesis of the Key Intermediate
Caption: Workflow for synthesizing 5,6-dichloro-2-(chloromethyl)-1H-benzo[d]imidazole.
Protocol 2: Synthesis of Bioactive Dithiocarbamate Derivatives (Antimicrobial Agents)
This protocol outlines the synthesis of dithiocarbamate derivatives from 5,6-dichloro-2-(chloromethyl)-1H-benzo[d]imidazole, which have shown potential antimicrobial activity.[1]
-
Materials:
-
5,6-dichloro-2-(chloromethyl)-1H-benzo[d]imidazole
-
Various secondary amines (e.g., diethylamine, piperidine)
-
Carbon disulfide (CS₂)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., Acetone, DMF)
-
-
Procedure:
-
In a flask, dissolve the secondary amine in the chosen solvent.
-
Cool the solution in an ice bath and slowly add carbon disulfide to form the dithiocarbamate salt in situ.
-
To this mixture, add a solution of 5,6-dichloro-2-(chloromethyl)-1H-benzo[d]imidazole in the same solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified dithiocarbamate derivative.
-
Biological Activity
Derivatives of 5,6-dichlorobenzimidazole have been evaluated for various biological activities. The tables below summarize the reported antimicrobial and anticancer activities of representative compounds.
Table 1: Antimicrobial Activity of 5,6-Dichlorobenzimidazole Derivatives
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| HL1 | Staphylococcus aureus | >100 | [2] |
| HL1-Zn(II) Complex | Staphylococcus aureus | 50 | [2] |
| Dithiocarbamate Deriv. 1 | Aspergillus niger | 12.5 | [1] |
| Dithiocarbamate Deriv. 2 | Alternaria alternata | 25 | [1] |
Note: Data is compiled from various sources and direct comparison should be made with caution. HL1 refers to 5,6-Dichloro-1H-benzimidazol-2-yl-phenol.
Table 2: Anticancer Activity of Benzimidazole Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Benzothiazole-Benzimidazole Hybrid | HepG2 (Liver Cancer) | 10 | [3] |
| Benzimidazole Derivative 10 | HepG2 (Liver Cancer) | 5.2 | [4] |
| Benzimidazole Derivative 12 | HepG2 (Liver Cancer) | 3.8 | [4] |
| TG2 Inhibitor (8j) | ACHN (Renal Cancer) | 2.15 | [5] |
Note: IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathway Implication: Apoptosis Induction
Several synthesized benzimidazole derivatives have been shown to induce apoptosis in cancer cells. For instance, compounds 10 and 12 were found to arrest the cell cycle in the G1 phase and significantly increase the activity of caspase-3, a key executioner of apoptosis, in HepG2 liver cancer cells.[4]
Simplified Apoptosis Pathway
Caption: Proposed mechanism of apoptosis induction by benzimidazole derivatives.
Conclusion
This compound is a valuable and accessible starting material for the synthesis of a diverse range of bioactive benzimidazole derivatives. The protocols provided herein offer a foundation for researchers to synthesize and explore novel compounds with potential applications in antimicrobial and anticancer drug discovery. Further structure-activity relationship (SAR) studies are warranted to optimize the biological activity of these promising scaffolds.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
Q: My reaction has resulted in a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, primarily related to the nitration and hydrolysis/oxidation steps.
Potential Causes and Solutions:
-
Incomplete Nitration: The nitration of the dichlorophenylacetic acid precursor may be incomplete.
-
Solution: Ensure the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is of the correct concentration and used in the appropriate molar ratio. The reaction temperature is also critical; inadequate cooling can lead to side reactions, while too low a temperature can slow down the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
-
-
Formation of Isomers: The nitration of 4,5-dichlorophenylacetic acid can potentially yield other isomers, although the directing effects of the chloro and acetyl groups favor the desired 2-nitro isomer.
-
Solution: Precise temperature control during the addition of the nitrating agent is crucial. Running the reaction at the optimal temperature can maximize the regioselectivity of the nitration. Purification by column chromatography or recrystallization may be necessary to separate the desired isomer from any byproducts.
-
-
Side Reactions: The presence of impurities in the starting material or reagents can lead to unwanted side reactions.
-
Solution: Use starting materials and reagents of high purity. Ensure all glassware is clean and dry.
-
-
Product Loss During Work-up and Purification: The product may be lost during extraction and purification steps.
-
Solution: Optimize the extraction procedure by ensuring the correct pH to protonate the carboxylic acid for extraction into an organic solvent. When performing recrystallization, choose an appropriate solvent system and allow for slow cooling to maximize crystal formation and recovery.
-
Issue 2: Presence of Impurities in the Final Product
Q: My final product shows significant impurities upon analysis (e.g., by NMR or LC-MS). What is the likely origin of these impurities and how can I remove them?
A: Impurities can arise from unreacted starting materials, isomeric byproducts, or degradation products.
Potential Impurities and Purification Strategies:
-
Unreacted Starting Material: The presence of 4,5-dichlorophenylacetic acid indicates an incomplete reaction.
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Solution: Increase the reaction time or temperature, or use a slight excess of the nitrating agent. Purification can be achieved by recrystallization, as the starting material and product will likely have different solubilities.
-
-
Isomeric Byproducts: As mentioned, other nitro-isomers can form.
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Solution: Purification via column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is often effective in separating isomers.
-
-
Over-nitration Products: Although less common under controlled conditions, dinitro compounds could potentially form.
-
Solution: Careful control of the stoichiometry of the nitrating agent and reaction temperature can prevent over-nitration. These highly polar byproducts can typically be removed by column chromatography.
-
-
Degradation Products: The product may degrade if exposed to high temperatures or harsh acidic/basic conditions for extended periods.
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Solution: Minimize the time the product is exposed to harsh conditions. Use moderate temperatures during purification steps.
-
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting protocol for the synthesis of this compound?
Experimental Protocols
Recommended Starting Protocol: Synthesis of this compound
This protocol is a suggested starting point and may require optimization.
Step 1: Nitration of 4,5-Dichlorophenylacetic acid
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 molar equivalents) to 0-5 °C in an ice bath.
-
Slowly add 4,5-dichlorophenylacetic acid (1 molar equivalent) to the cold sulfuric acid while stirring, ensuring the temperature does not rise above 10 °C.
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Prepare a nitrating mixture of concentrated nitric acid (e.g., 1.1 molar equivalents) and concentrated sulfuric acid (e.g., 2 molar equivalents) and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at this temperature for an additional 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.
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The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.
Step 2: Purification
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
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Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).
Q2: How do reaction conditions affect the yield and purity of the product?
A2: Based on data from the synthesis of the analogous compound, 2-Nitro-4,5-dichloroacetanilide, reaction parameters have a significant impact on yield and purity. The following table summarizes the effect of sulfuric acid concentration on the reaction.
Data Presentation
Table 1: Effect of Sulfuric Acid Strength on the Yield and Purity of a Structurally Related Nitration Reaction
| Experiment | H₂SO₄ Strength (% w/w) | Molar Ratio (Substrate:H₂SO₄) | Yield (%) | Purity (%) (HPLC) |
| Control | 99 | 1:6 | 96.73 | 87.87 |
| 2 | 100 | 1:10 | 95.23 | 93.77 |
| 3 | 104 | 1:6 | 92.00 | 92.00 |
Data adapted from the synthesis of 2-Nitro-4,5-dichloroacetanilide. This illustrates the importance of optimizing acid concentration to balance yield and purity.
This data suggests that increasing the strength of the sulfuric acid can improve purity, although it may slightly decrease the overall yield. This indicates that optimizing the reaction conditions is a critical step in maximizing the output of the desired high-purity product.
Mandatory Visualization
The following diagrams illustrate logical workflows for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for low product yield.
Caption: Troubleshooting workflow for product impurities.
Technical Support Center: Purification of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of "2-(4,5-Dichloro-2-nitrophenyl)acetic acid."
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography.[1][2] Acid-base extraction can also be employed as a preliminary purification step or in conjunction with other methods.
Q2: How do I choose the best purification method for my sample?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.
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Recrystallization is often a good first choice for removing small amounts of impurities from a solid sample, especially if the impurities have different solubility profiles from the target compound.[1][3] It is generally a simpler and more scalable technique than chromatography.
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Column chromatography is more effective for separating complex mixtures of impurities or when the impurities have similar solubility to the product.[4][5] It offers a higher degree of purification but can be more time-consuming and require more solvent.
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Acid-base extraction is useful for separating acidic products from neutral or basic impurities.
Q3: What is the expected melting point of pure this compound?
A3: The melting point of pure this compound is in the range of 127-130°C. A broad melting range or a melting point lower than this indicates the presence of impurities.
Q4: What are some potential impurities I might encounter?
A4: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation of the product.[6][7] Common impurities in the synthesis of related compounds include:
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Unreacted precursors (e.g., dichloronitrobenzene derivatives).
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Isomeric byproducts formed during nitration.[8]
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Byproducts from incomplete hydrolysis if the synthesis involves a nitrile or ester intermediate.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For this compound, consider trying dilute ethanol or dilute acetic acid.[8] |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too quickly. | Use a lower-boiling point solvent. Ensure slow cooling of the solution. You can also try adding a small seed crystal of the pure compound to induce crystallization.[3] |
| No crystals form upon cooling. | The solution is not saturated. The compound is too soluble in the chosen solvent. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. Try a different solvent in which the compound is less soluble at room temperature.[9] |
| The purified product is still impure (low melting point). | The impurities have similar solubility to the product. The crystals were not washed properly. | Perform a second recrystallization. Ensure the crystals are washed with a small amount of cold recrystallization solvent after filtration.[1][3] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the compound from impurities. | The eluent (solvent system) is not optimal. The column was not packed properly. | Optimize the eluent using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. For acidic compounds, adding a small amount of acetic or formic acid to the eluent can improve separation. Ensure the silica gel is packed uniformly without any air bubbles. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| The compound is eluting too quickly. | The eluent is too polar. | Use a less polar eluent. Decrease the proportion of the more polar solvent in your mixture. |
| Streaking or "tailing" of the compound on the column. | The compound is interacting too strongly with the silica gel (which is acidic). | Add a small amount (0.5-1%) of a weak acid like acetic acid to the eluent to reduce this interaction. |
Quantitative Data Summary
The following table provides a general comparison of the expected outcomes for the purification of this compound using recrystallization and column chromatography. The actual results will vary depending on the initial purity of the crude product.
| Parameter | Recrystallization | Column Chromatography |
| Expected Purity | >98% (may require multiple recrystallizations) | >99% |
| Expected Yield | 70-90% | 60-80% |
| Solvent Consumption | Moderate | High |
| Time Requirement | Low to Moderate | High |
| Scalability | High | Low to Moderate |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetic acid, water, and mixtures like ethanol/water) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold. A dilute ethanol or acetic acid solution is a good starting point.[8]
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Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
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Drying: Dry the purified crystals in a vacuum oven.
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Analysis: Determine the melting point and weigh the final product to calculate the yield.
Protocol 2: Purification by Column Chromatography
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Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system (eluent). A mixture of hexane and ethyl acetate is a common starting point for compounds of this polarity.[4] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound. Consider adding 0.5% acetic acid to the eluent to improve peak shape.
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Column Packing: Prepare a silica gel slurry in the initial, least polar eluent and carefully pack it into a glass column, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
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Analysis: Determine the melting point and weigh the final product to calculate the yield.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making flowchart for purification strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
common byproducts in the synthesis of "2-(4,5-Dichloro-2-nitrophenyl)acetic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid, a key intermediate in pharmaceutical and chemical research. The following information is intended for researchers, scientists, and drug development professionals to address common issues encountered during its synthesis.
Synthesis Routes and Common Byproducts
The synthesis of this compound can be approached through two primary routes, each with its own set of potential byproducts.
Route 1: Nitration of 4,5-Dichlorophenylacetic acid
This method involves the direct nitration of 4,5-Dichlorophenylacetic acid. The directing effects of the substituents on the aromatic ring primarily yield the desired 2-nitro isomer. However, the formation of other isomers is a common issue.
Route 2: Hydrolysis of 2-(4,5-Dichloro-2-nitrophenyl)acetonitrile
This route involves the synthesis of the corresponding nitrile precursor followed by hydrolysis to the carboxylic acid. The completeness of the hydrolysis step is crucial to avoid amide byproducts.
Troubleshooting Guides
Route 1: Nitration of 4,5-Dichlorophenylacetic acid
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete nitration. | - Ensure the use of a sufficiently strong nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acids).- Optimize reaction time and temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Formation of multiple nitro isomers. | - Control the reaction temperature carefully; lower temperatures often favor the desired isomer.- The rate of addition of the nitrating agent can influence isomer distribution. | |
| Presence of Impurities | Unreacted starting material. | - Increase the molar ratio of the nitrating agent.- Extend the reaction time. |
| Isomeric Byproducts: - 2-(4,5-Dichloro-3-nitrophenyl)acetic acid- 2-(4,5-Dichloro-6-nitrophenyl)acetic acid | - Optimize reaction conditions (temperature, reaction time) to improve selectivity.- Purify the crude product using column chromatography or fractional crystallization. | |
| Di-nitrated Byproducts | - Use a stoichiometric amount of the nitrating agent.- Avoid excessively harsh reaction conditions (high temperatures, prolonged reaction times). |
Route 2: Hydrolysis of 2-(4,5-Dichloro-2-nitrophenyl)acetonitrile
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Carboxylic Acid | Incomplete hydrolysis of the nitrile. | - Increase the reaction time and/or temperature of the hydrolysis step.- Ensure the concentration of the acid or base catalyst is adequate. |
| Product loss during workup. | - Optimize the pH for the extraction of the carboxylic acid.- Use an appropriate solvent for extraction. | |
| Presence of Amide Byproduct | 2-(4,5-Dichloro-2-nitrophenyl)acetamide is a common byproduct due to incomplete hydrolysis. | - Prolong the hydrolysis reaction time or increase the temperature.- Re-subject the isolated crude product to the hydrolysis conditions. |
| Unreacted nitrile starting material. | - Ensure the hydrolysis reaction goes to completion by monitoring with TLC.- Optimize hydrolysis conditions (catalyst concentration, temperature, time). |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the nitration of 4,5-Dichlorophenylacetic acid?
A1: The most common byproducts are other positional isomers of the nitro group, such as 2-(4,5-Dichloro-3-nitrophenyl)acetic acid and 2-(4,5-Dichloro-6-nitrophenyl)acetic acid. Over-nitration can also lead to the formation of di-nitrated products.
Q2: How can I minimize the formation of the amide byproduct during the hydrolysis of 2-(4,5-Dichloro-2-nitrophenyl)acetonitrile?
A2: To minimize the formation of 2-(4,5-Dichloro-2-nitrophenyl)acetamide, ensure complete hydrolysis by using a sufficient excess of the hydrolyzing agent (acid or base), increasing the reaction temperature, and prolonging the reaction time. Monitoring the reaction by TLC until the disappearance of the nitrile and amide intermediates is recommended.
Q3: What is the best method to purify the final product?
A3: Purification can be achieved by recrystallization from a suitable solvent system. For mixtures containing isomeric byproducts, column chromatography on silica gel is often effective. The choice of eluent will depend on the polarity of the impurities.
Q4: My reaction yield is consistently low. What are the key parameters to check?
A4: For the nitration route, check the strength and composition of your nitrating agent, the reaction temperature, and the reaction time. For the hydrolysis route, ensure the effectiveness of your acid or base catalyst, the reaction temperature, and that the reaction has gone to completion. In both cases, the purity of the starting materials is also a critical factor.
Data Presentation
The following tables provide hypothetical quantitative data for the two main synthetic routes to illustrate typical product and byproduct distribution.
Table 1: Product and Byproduct Distribution in the Nitration of 4,5-Dichlorophenylacetic acid
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| This compound | C₈H₅Cl₂NO₄ | 250.04 | 75-85 |
| 2-(4,5-Dichloro-3-nitrophenyl)acetic acid | C₈H₅Cl₂NO₄ | 250.04 | 5-10 |
| 2-(4,5-Dichloro-6-nitrophenyl)acetic acid | C₈H₅Cl₂NO₄ | 250.04 | 5-10 |
| Di-nitrated byproducts | C₈H₄Cl₂N₂O₆ | 295.04 | <5 |
Table 2: Product and Byproduct Distribution in the Hydrolysis of 2-(4,5-Dichloro-2-nitrophenyl)acetonitrile
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| This compound | C₈H₅Cl₂NO₄ | 250.04 | 85-95 |
| 2-(4,5-Dichloro-2-nitrophenyl)acetamide | C₈H₆Cl₂N₂O₃ | 249.05 | 5-15 |
| 2-(4,5-Dichloro-2-nitrophenyl)acetonitrile | C₈H₄Cl₂N₂O₂ | 231.04 | <2 |
Experimental Protocols
Protocol 1: Synthesis via Nitration of 4,5-Dichlorophenylacetic acid
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,5-Dichlorophenylacetic acid in concentrated sulfuric acid at 0-5 °C.
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Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
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Workup: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
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Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) or purify by column chromatography.
Protocol 2: Synthesis via Hydrolysis of 2-(4,5-Dichloro-2-nitrophenyl)acetonitrile
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Hydrolysis: In a round-bottom flask, add 2-(4,5-Dichloro-2-nitrophenyl)acetonitrile to a solution of concentrated sulfuric acid in water.
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Heating: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC for the disappearance of the starting material and the intermediate amide.
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Cooling and Precipitation: Cool the reaction mixture to room temperature and pour it onto crushed ice.
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Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
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Purification: Dissolve the crude product in an aqueous solution of sodium bicarbonate and wash with an organic solvent (e.g., dichloromethane) to remove neutral impurities. Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the pure product. Collect the solid by filtration and dry.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
stability of "2-(4,5-Dichloro-2-nitrophenyl)acetic acid" under different conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during its handling and use.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below. This information is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value |
| CAS Number | 37777-90-5 |
| Molecular Formula | C₈H₅Cl₂NO₄ |
| Molecular Weight | 250.04 g/mol |
| Melting Point | 127-130 °C[1] |
| Boiling Point | 388 °C at 760 mmHg[1] |
| Flash Point | 188.5 °C[1] |
| Vapor Pressure | 1.03E-06 mmHg at 25°C[1] |
| Density | 1.638 g/cm³[1] |
Stability Profile
While specific quantitative stability data for this compound is limited in publicly available literature, a qualitative stability profile can be inferred based on the known behavior of its functional groups (chlorinated phenyl, nitro group, and carboxylic acid) and related molecules. Forced degradation studies are recommended to establish a comprehensive stability profile for specific formulations or experimental conditions.[2][3][4][5]
| Condition | Expected Stability | Potential Degradation Pathways |
| Neutral pH (Aqueous) | Generally stable for short durations. | The nitro group, being strongly electron-withdrawing, contributes to the recalcitrance of nitroaromatic compounds to degradation.[2] However, prolonged exposure to water may lead to slow hydrolysis, although this is generally more significant under acidic or basic conditions. |
| Acidic Conditions | Expected to be relatively stable. | Strong acids are often used in the synthesis and hydrolysis of related compounds, suggesting some stability.[6][7] However, very low pH in combination with high temperatures could potentially promote hydrolysis of the acetic acid side chain or other reactions. |
| Basic Conditions | Likely susceptible to degradation. | The carboxylic acid group will be deprotonated to form a carboxylate salt. Strong bases can promote nucleophilic aromatic substitution, potentially displacing the chloro or nitro groups, although the nitro group is generally deactivating for such reactions.[2] |
| Elevated Temperature | Susceptible to thermal decomposition at high temperatures. | Nitroaromatic compounds can decompose exothermically at elevated temperatures.[8] The presence of a nitro group can significantly lower the decomposition temperature of organic compounds.[7][9] |
| Light (Photostability) | Potentially susceptible to photodegradation. | Nitroaromatic compounds can absorb UV light, which may lead to degradation.[10][11] Photostability testing is a standard part of forced degradation studies.[11] |
| Oxidizing Agents | Likely to be reactive. | The presence of the nitro group and the aromatic ring makes the molecule susceptible to oxidation, although the nitro group itself is an oxidizing functional group.[10] |
| Reducing Agents | The nitro group is readily reducible. | The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common reaction for nitroaromatic compounds.[12][13] |
Experimental Protocols
To assess the stability of this compound under specific experimental conditions, a forced degradation study is recommended. The following are generalized protocols based on ICH guidelines.[14]
General Forced Degradation Workflow
Forced degradation experimental workflow.
Methodology for Stress Conditions
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Acidic and Basic Hydrolysis :
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
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For acidic conditions, dilute the stock solution with 0.1 M hydrochloric acid to achieve the desired final concentration.
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For basic conditions, dilute the stock solution with 0.1 M sodium hydroxide.
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Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the samples before analysis.
-
-
Oxidative Degradation :
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Prepare a stock solution of the compound.
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Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) in a suitable solvent.
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Incubate at room temperature and protect from light.
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Collect samples at various time points.
-
-
Thermal Degradation :
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Store the solid compound or a solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C or higher).
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Collect samples at various time points.
-
-
Photostability :
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during experimentation with this compound.
Troubleshooting Decision Tree
Troubleshooting decision tree for experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., nitrogen or argon) is recommended for extended storage to prevent potential oxidative degradation and hydrolysis from atmospheric moisture. For chlorinated solvents in general, it is recommended that the temperature of the bulk liquid during transport and storage should not exceed 30 °C.[15]
Q2: I observed a color change in my solution of this compound upon storage. What could be the cause?
A2: A color change, often to a deeper yellow or brown, can be an indication of degradation. This could be due to exposure to light, elevated temperatures, or reaction with components in the solvent or container. It is advisable to prepare fresh solutions for critical experiments and to store stock solutions in the dark at low temperatures.
Q3: Is this compound compatible with strong reducing agents?
A3: No, this compound is not compatible with strong reducing agents. The nitro group is susceptible to reduction, which will transform the molecule into the corresponding nitroso, hydroxylamino, or amino derivative.[12][13] This will alter its chemical properties and biological activity.
Q4: Can I use this compound in aqueous buffers for biological assays?
A4: Yes, but with caution. The compound's solubility in aqueous buffers may be limited. The stability in the buffer over the time course of the experiment should be confirmed. At physiological pH, the carboxylic acid will be deprotonated, which may affect its properties and interactions. It is recommended to perform a preliminary stability test of the compound in the specific buffer and under the assay conditions.
Q5: What are the expected degradation products under hydrolytic stress?
A5: While specific data is not available, potential degradation pathways under harsh hydrolytic conditions (strong acid or base at elevated temperatures) could involve hydrolysis of the chloro substituents or decarboxylation of the acetic acid side chain. However, the electron-withdrawing nature of the nitro group generally makes the aromatic ring resistant to nucleophilic attack.[2] The primary degradation is more likely to involve the functional groups under specific stress conditions as outlined in the stability profile table.
For further assistance, please consult the Safety Data Sheet (SDS) for this compound and consider performing specific stability studies tailored to your experimental needs.
References
- 1. ichemical.com [ichemical.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOREMEDIATION - Degradation of nitro aromatic compounds | PPTX [slideshare.net]
- 4. Bacterial pathways for degradation of nitroaromatics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 7. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 8. scielo.br [scielo.br]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. chlorinated-solvents.eu [chlorinated-solvents.eu]
Technical Support Center: Troubleshooting "2-(4,5-Dichloro-2-nitrophenyl)acetic acid" Reaction Failures
Welcome to the technical support center for the synthesis of 2-(4,5-dichloro-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the multi-step synthesis of this compound.
Plausible Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process. A common and logical route begins with the commercially available 3,4-dichloroaniline. The general synthetic workflow is outlined below.
Troubleshooting Guides and FAQs
This section provides a detailed question-and-answer guide to address specific issues that may arise during each step of the synthesis.
Step 1: Acetylation of 3,4-Dichloroaniline
Q1: My acetylation reaction is showing a low yield of N-(3,4-dichlorophenyl)acetamide. What are the common causes?
A1: Low yields in the acetylation of anilines are often due to incomplete reaction or side reactions. Consider the following:
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Incomplete Reaction: Ensure that the acetic anhydride is added in a slight molar excess to drive the reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Hydrolysis of Acetic Anhydride: Acetic anhydride reacts with water. Ensure your starting materials and solvent are reasonably dry.
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Competing Reactions: While less common, over-acetylation is a possibility if the reaction conditions are too harsh, though unlikely for a secondary amide formation on the aromatic ring.
Experimental Protocol: Acetylation of 3,4-Dichloroaniline
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Dissolve 3,4-dichloroaniline in glacial acetic acid.
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Slowly add acetic anhydride to the solution while stirring.
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Heat the mixture to reflux for 1-2 hours.
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Monitor the reaction by TLC until the starting aniline is consumed.
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Cool the reaction mixture and pour it into ice water to precipitate the product.
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Collect the N-(3,4-dichlorophenyl)acetamide by filtration, wash with water, and dry.
Step 2: Nitration of N-(3,4-dichlorophenyl)acetamide
Q2: I am getting a mixture of products in my nitration step. How can I improve the regioselectivity?
A2: The nitration of N-(3,4-dichlorophenyl)acetamide can yield two main regioisomers: the desired N-(4,5-dichloro-2-nitrophenyl)acetamide and the undesired N-(3,4-dichloro-2-nitrophenyl)acetamide.[1] To favor the desired product, precise control of reaction conditions is crucial.
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Temperature Control: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent to minimize side reactions.
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Nitrating Agent: The choice and concentration of the nitrating mixture (sulfuric acid and nitric acid) are critical. Using fuming sulfuric acid (oleum) can increase the regioselectivity towards the desired isomer.[1]
Data on Nitration of 3,4-Dichloroacetanilide [1]
| Experiment | Sulfuric Acid Strength | Molar Ratio (Substrate:H₂SO₄) | Yield of desired isomer | Purity (HPLC) |
| 1 | 99% (without oleum) | 1:6 | >95% | ~90% |
| 2 | 100% (with oleum) | 1:10 | >95% | ~92% |
| 3 | 104% (with oleum) | 1:6 | 92% | 92% |
Q3: My nitration reaction is very slow or appears to have stalled. What should I do?
A3: A slow nitration reaction can be due to insufficient acid strength or low temperature.
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Acid Concentration: Ensure the sulfuric acid is of high concentration (98% or fuming) to generate the nitronium ion (NO₂⁺) effectively.
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Temperature: While low temperatures are necessary for selectivity, the reaction may be too slow below 0 °C. A temperature range of 0-5 °C is generally optimal.
Step 3: Deacetylation of N-(4,5-dichloro-2-nitrophenyl)acetamide
Q4: The deacetylation of my nitrated product is incomplete. How can I drive the reaction to completion?
A4: Incomplete hydrolysis of the acetamide can be addressed by modifying the reaction conditions.
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Acid/Base Concentration: Increase the concentration of the acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) used for hydrolysis.
-
Reaction Time and Temperature: Extend the reflux time and/or increase the reaction temperature. Monitor the reaction progress by TLC.
Experimental Protocol: Acidic Deacetylation
-
Suspend N-(4,5-dichloro-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the 4,5-dichloro-2-nitroaniline.
-
Filter the product, wash with water, and dry.
Step 4: Sandmeyer Reaction of 4,5-Dichloro-2-nitroaniline
Q5: My Sandmeyer reaction to form the nitrile is giving a low yield. What are the potential issues?
A5: The Sandmeyer reaction, particularly with electron-deficient anilines like 4,5-dichloro-2-nitroaniline, can be challenging.[2]
-
Diazonium Salt Formation: Ensure complete diazotization by maintaining a low temperature (0-5 °C) and using a slight excess of sodium nitrite. The diazonium salt is unstable and should be used immediately.
-
Copper(I) Cyanide: The quality and reactivity of the copper(I) cyanide are crucial. Ensure it is fresh and finely powdered.
-
Side Reactions: Phenol formation can occur if the diazonium salt reacts with water, especially at elevated temperatures.[3] Biaryl compounds can also form as byproducts.[4]
Q6: I am observing a significant amount of a dark, tarry byproduct in my Sandmeyer reaction.
A6: Tar formation is a common issue in Sandmeyer reactions and often indicates decomposition of the diazonium salt or side reactions.
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Temperature Control: Strictly maintain low temperatures throughout the diazotization and addition to the copper cyanide solution.
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Purity of Starting Material: Impurities in the 4,5-dichloro-2-nitroaniline can lead to decomposition and side reactions. Ensure the starting material is pure.
Step 5: Hydrolysis of 2-(4,5-Dichloro-2-nitrophenyl)acetonitrile
Q7: The hydrolysis of my nitrile is incomplete, and I have a significant amount of the corresponding amide as a byproduct. How can I improve the conversion to the carboxylic acid?
A7: The hydrolysis of nitriles proceeds through an amide intermediate. Stopping at the amide stage is a common issue. To favor the formation of the carboxylic acid, more forcing conditions are generally required.
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Reaction Conditions: For acidic hydrolysis, use a higher concentration of a strong acid (e.g., 70% H₂SO₄) and a longer reflux time. For basic hydrolysis, use a higher concentration of a strong base (e.g., 6M NaOH) and extended heating.
-
Solubility: The solubility of the nitrile can be a limiting factor. The use of a co-solvent may be necessary.
Experimental Protocol: Acidic Hydrolysis of a Phenylacetonitrile (Adapted from a similar procedure) [4]
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To a round-bottom flask, add the 2-(4,5-dichloro-2-nitrophenyl)acetonitrile.
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Carefully add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC for the disappearance of the starting nitrile and the intermediate amide.
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Cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated this compound by filtration.
-
Wash the product with cold water and purify by recrystallization.
Q8: My final product, this compound, is difficult to purify. What are some recommended purification methods?
A8: Purification can be challenging due to the presence of the starting nitrile or the intermediate amide.
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Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is the most common method.
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Acid-Base Extraction: If the amide is a significant impurity, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will move to the aqueous layer as its carboxylate salt, while the neutral amide remains in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid.
Frequently Asked Questions (FAQs)
Q: What are the main safety precautions to consider during this synthesis?
A: This synthesis involves several hazardous reagents and reactions:
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Nitration: The nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive and the reaction is exothermic. It should be performed in a fume hood with appropriate personal protective equipment (PPE), and the temperature must be carefully controlled.
-
Sandmeyer Reaction: Diazonium salts can be explosive when isolated and dry. They should be prepared in situ at low temperatures and used immediately. Cyanide salts (CuCN, KCN) are highly toxic. Handle them with extreme care and have an appropriate quenching procedure and emergency plan in place.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle them with appropriate care and PPE.
Q: Can I use a different starting material?
A: While 3,4-dichloroaniline is a common and logical starting material, other routes are conceivable. For example, one could start with 4,5-dichlorotoluene, though introducing the nitro and acetic acid functionalities in the correct positions might be challenging and less efficient.
Q: How can I monitor the progress of each reaction step?
A: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of each step. Choose a suitable solvent system that provides good separation between the starting material, intermediates, and the product. For example, a mixture of hexane and ethyl acetate is often a good starting point for these types of aromatic compounds.
Q: What are the expected physical properties of the final product?
A: Based on available data for "this compound", you can expect the following:
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Appearance: A solid, likely crystalline.
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Molecular Weight: 250.04 g/mol .
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Solubility: Likely soluble in polar organic solvents and aqueous base.
This technical support guide provides a framework for troubleshooting common issues in the synthesis of "this compound". Successful synthesis relies on careful control of reaction conditions, purity of starting materials, and diligent monitoring of reaction progress.
References
optimization of reaction parameters for "2-(4,5-Dichloro-2-nitrophenyl)acetic acid"
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and optimization strategies for the multi-step synthesis of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid, a key intermediate in pharmaceutical manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
A common and effective pathway involves a four-step synthesis starting from 3,4-dichlorotoluene. The general workflow includes nitration, benzylic bromination, cyanation, and subsequent hydrolysis to yield the final product. This route allows for clear optimization and troubleshooting at each distinct stage.
Q2: My final yield is consistently low. Where should I start troubleshooting?
Low overall yield is often a cumulative problem. It is crucial to analyze the yield and purity at the end of each step. The hydrolysis of the nitrile (Step 4) and the cyanation reaction (Step 3) are often the most challenging steps. Incomplete hydrolysis or side reactions during cyanation can significantly impact the final output. Review the troubleshooting tables for each specific step to diagnose the issue.
Q3: Are there significant safety precautions I should be aware of?
Yes. This synthesis involves several hazardous materials and conditions:
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Nitration (Step 1): The use of concentrated nitric and sulfuric acids is highly corrosive and the reaction can be exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of undesired byproducts.
-
Bromination (Step 2): N-Bromosuccinimide (NBS) is a lachrymator, and benzyl bromides are irritants. Handle in a well-ventilated fume hood.
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Cyanation (Step 3): Sodium or potassium cyanide is extremely toxic. All operations must be performed in a fume hood, and any residual cyanide must be quenched safely (e.g., with bleach or an iron(II) sulfate solution).
-
Hydrolysis (Step 4): Working with strong acids or bases at high temperatures requires caution. Ensure proper pressure equalization if heating in a sealed vessel.
Synthetic Workflow and Experimental Protocols
The synthesis of this compound can be visualized as a four-step process.
Caption: Overall synthetic workflow for this compound.
Step 1: Nitration of 3,4-Dichlorotoluene
This step introduces the nitro group ortho to the methyl group.
Experimental Protocol
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Cool a flask containing concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice bath.
-
Slowly add 3,4-dichlorotoluene to the sulfuric acid with continuous stirring.
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Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid.
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Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, stir the mixture at a controlled temperature for 1-3 hours.
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Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and water to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 4,5-Dichloro-2-nitrotoluene.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Sub-optimal temperature. | Increase reaction time. Ensure the temperature is maintained within the optimal range (0-10 °C) to balance reaction rate and selectivity. |
| Formation of Isomers | High reaction temperature; Incorrect ratio of nitrating agents. | Maintain a low temperature (<10 °C) to favor ortho-nitration. The molar ratio of the substrate to the nitrating agent should be carefully controlled, typically around 1:1 to 1:1.2.[1] |
| Product is an Oil | Presence of significant isomeric impurities which lower the melting point. | Purify the crude product via recrystallization from a suitable solvent like ethanol or methanol to isolate the desired solid isomer. |
Step 2: Benzylic Bromination
This free-radical reaction converts the methyl group into a bromomethyl group, which is a good leaving group for the subsequent cyanation step.
Experimental Protocol
-
Dissolve 4,5-Dichloro-2-nitrotoluene in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure. The resulting 4,5-Dichloro-2-nitrobenzyl bromide is often used in the next step without further purification.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction Fails to Initiate | Inactive initiator; Insufficient light/heat. | Use a fresh batch of AIBN or benzoyl peroxide. Ensure the UV lamp is functional and positioned close to the reaction flask. |
| Low Yield / Multiple Spots on TLC | Over-bromination (dibrominated product); Ring bromination. | Use a 1:1 molar ratio of substrate to NBS. Avoid prolonged reaction times after the starting material is consumed. |
| Product Decomposes | Benzyl bromides can be unstable. | Use the crude product immediately in the next step to minimize degradation. Avoid purification by column chromatography if possible. |
Step 3: Cyanation of 4,5-Dichloro-2-nitrobenzyl bromide
This nucleophilic substitution reaction introduces the nitrile functional group.
Experimental Protocol
-
Dissolve the crude 4,5-Dichloro-2-nitrobenzyl bromide in a polar aprotic solvent such as DMSO or acetone.
-
Add sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution. A phase-transfer catalyst (e.g., TBAB) can be added to improve reactivity.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude 2-(4,5-Dichloro-2-nitrophenyl)acetonitrile by recrystallization or column chromatography.
Troubleshooting and Optimization
Caption: Troubleshooting logic for the cyanation step.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction Stalls | Poor solubility of the cyanide salt; Impure starting material. | Use a polar aprotic solvent like DMSO. Add a phase-transfer catalyst to increase the effective concentration of the cyanide nucleophile. |
| Formation of Byproducts | Elimination reaction (E2) competing with substitution (SN2). | Keep the reaction temperature moderate. A less hindered base/nucleophile or a more polar solvent can favor substitution. |
| Difficult Purification | Product and starting material have similar polarities. | Use a carefully selected eluent system for column chromatography (e.g., hexane/ethyl acetate gradient). Recrystallization can also be effective. |
Step 4: Hydrolysis of 2-(4,5-Dichloro-2-nitrophenyl)acetonitrile
This final step converts the nitrile to the desired carboxylic acid. Both acidic and basic conditions can be employed. Acid-catalyzed hydrolysis is often preferred to avoid potential complications with the nitro group under strongly basic conditions.
Experimental Protocol (Acidic Hydrolysis)
-
Prepare a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
Add the 2-(4,5-Dichloro-2-nitrophenyl)acetonitrile to the acid mixture.
-
Heat the reaction to reflux (typically 100-120 °C) for 4-8 hours.[2]
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
The solid product will precipitate out of the solution.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield this compound.[2]
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis | Insufficient reaction time or temperature; Low acid concentration. | Increase the reflux time. A higher concentration of sulfuric acid can accelerate the reaction, but monitor for potential charring.[2] |
| Formation of Amide Intermediate | Hydrolysis has stalled at the amide stage. | Prolong the heating period or increase the temperature slightly. The conversion of the amide to the carboxylic acid is typically the slower step. |
| Dark-Colored Product | Decomposition or side reactions at high temperatures. | Ensure the heating is controlled and uniform. Protecting the flask from direct, intense heat can prevent localized superheating.[2] Purification by recrystallization may be necessary. |
| Low Product Recovery | Product is partially soluble in the acidic aqueous solution. | Ensure the solution is thoroughly cooled before filtration to minimize solubility losses. Wash the collected solid with ice-cold water. |
References
Technical Support Center: Synthesis of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid. It addresses potential side reactions and offers guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most prevalent side reactions typically occur during the nitration of (4,5-dichlorophenyl)acetic acid. These can include the formation of regioisomers, over-nitration products, and oxidative degradation of the acetic acid side chain. Careful control of reaction conditions is crucial to minimize these impurities.
Q2: How can I minimize the formation of regioisomeric impurities?
A2: The directing effects of the chloro and acetyl groups on the phenyl ring can lead to the formation of undesired isomers. To favor the desired 2-nitro isomer, it is recommended to maintain a low reaction temperature and to control the rate of addition of the nitrating agent. The choice of nitrating agent can also influence regioselectivity.
Q3: What are the signs of over-nitration and how can it be prevented?
A3: The formation of dinitro- or trinitro- derivatives indicates over-nitration. This is often caused by an excess of the nitrating agent or prolonged reaction times. To prevent this, use a stoichiometric amount of the nitrating agent and closely monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q4: Can the acetic acid side chain undergo oxidation during the reaction?
A4: Yes, strong nitrating conditions can lead to the oxidation of the benzylic position of the acetic acid side chain. This can result in the formation of a ketone or even cleavage of the side chain. Using milder nitrating agents and maintaining a low temperature can help to mitigate this side reaction.
Q5: What is the best method for purifying the final product?
A5: Recrystallization is a common and effective method for purifying this compound. The choice of solvent will depend on the impurities present, but a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often yields high purity crystals. Column chromatography can also be employed for more challenging separations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple side products. - Loss of product during workup or purification. | - Monitor the reaction to completion using TLC or HPLC. - Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions. - Ensure efficient extraction and recrystallization procedures. |
| Presence of Multiple Spots on TLC | - Formation of regioisomers. - Over-nitration. - Presence of starting material. | - Adjust the reaction temperature and rate of addition of the nitrating agent. - Use a stoichiometric amount of the nitrating agent. - Increase the reaction time or temperature if starting material is present. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities. - Residual solvent. | - Purify the crude product using column chromatography before attempting recrystallization. - Ensure the product is thoroughly dried under vacuum. |
| NMR Spectrum Shows Unexpected Peaks | - Presence of isomeric impurities. - Presence of byproducts from side chain oxidation. | - Compare the spectrum with a reference spectrum if available. - Use 2D NMR techniques to aid in structure elucidation of the impurities. - Purify the sample further. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the nitration of (4,5-dichlorophenyl)acetic acid.
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (4,5-dichlorophenyl)acetic acid in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice bath.
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Nitration: Slowly add a solution of concentrated nitric acid in concentrated sulfuric acid dropwise to the cooled mixture, ensuring the temperature does not exceed 10°C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
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Workup: Carefully pour the reaction mixture over crushed ice. The crude product will precipitate out of solution.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: A general troubleshooting workflow for synthesis.
challenges in the scale-up of "2-(4,5-Dichloro-2-nitrophenyl)acetic acid" production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low yield of the final product. | - Incomplete nitration of the starting material. - Suboptimal temperature control during reaction. - Formation of unwanted side products or regioisomers.[1] - Inefficient hydrolysis of the nitrile intermediate. | - Monitor the reaction progress using TLC or HPLC to ensure complete conversion. - Maintain strict temperature control, especially during exothermic nitration steps. - Optimize the ratio of nitrating agents (e.g., nitric acid and sulfuric acid) to minimize isomer formation.[1] - Ensure adequate reaction time and appropriate concentration of acid or base for the hydrolysis step.[2][3] |
| TSG-002 | Presence of impurities in the final product. | - Formation of the 2-nitro-3,4-dichloro isomer during nitration.[1] - Unreacted starting materials or intermediates. - Byproducts from side reactions. | - Purify the crude product by recrystallization, for example, using methanol.[1] - Use HPLC to analyze the purity and identify specific impurities. - Adjust reaction conditions, such as the strength of the sulfuric acid, to improve regioselectivity during nitration.[1] |
| TSG-003 | Difficulty in isolating the product. | - Product precipitating out of solution too quickly, trapping impurities. - Oily product formation instead of a solid. | - Control the cooling rate during crystallization to allow for the formation of pure crystals. - Ensure the pH is adjusted correctly to precipitate the carboxylic acid. - If an oil forms, try trituration with a non-polar solvent to induce solidification. |
| TSG-004 | Inconsistent batch-to-batch results during scale-up. | - Poor heat transfer in larger reactors leading to localized overheating. - Inefficient mixing affecting reaction kinetics. - Challenges in maintaining uniform reagent addition at a larger scale. | - Utilize jacketed reactors with efficient cooling systems. - Employ appropriate agitation speeds and impeller designs for the reactor size. - Implement controlled addition of reagents using calibrated pumps. |
| TSG-005 | Safety concerns during scale-up. | - Handling of concentrated nitric and sulfuric acids. - Exothermic nature of the nitration reaction. - Potential for runaway reactions. | - Use appropriate personal protective equipment (PPE). - Ensure the reactor is equipped with proper venting and emergency cooling systems. - Perform a thorough safety assessment before scaling up the process. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control during the synthesis of this compound?
A1: The nitration of the dichlorophenyl precursor is a critical step. Controlling the reaction temperature and the ratio of nitrating agents is crucial to maximize the yield of the desired isomer and minimize the formation of the 2-nitro-3,4-dichloro regioisomer.[1]
Q2: How can I improve the purity of my final product?
A2: Recrystallization is an effective method for purifying this compound. Methanol has been reported as a suitable solvent for this purpose.[1] It is also important to ensure the preceding steps, such as nitration and hydrolysis, are carried out under optimal conditions to reduce the initial impurity load.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the progress of the reaction, identifying the presence of isomers and other impurities, and determining the final product's purity.[1] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction.
Q4: Are there any specific safety precautions I should take when scaling up this synthesis?
A4: Yes, the nitration step is highly exothermic and involves the use of corrosive and strong oxidizing acids. It is essential to have robust temperature control and an emergency quenching plan. Proper ventilation and personal protective equipment are mandatory. A process hazard analysis (PHA) should be conducted before attempting a large-scale reaction.
Q5: The synthesis involves the hydrolysis of a nitrile intermediate. What are the key parameters for this step?
A5: The hydrolysis of the nitrile to a carboxylic acid can be achieved using either a strong acid or a strong base. Key parameters include the concentration of the acid or base, the reaction temperature, and the reaction time. For example, hydrolysis can be carried out by boiling with a mixture of concentrated sulfuric acid and water.[2][3] It is important to monitor the reaction to ensure complete conversion and to avoid degradation of the product.
Experimental Protocols
Synthesis of 2-nitro-4,5-dichloroacetanilide (A key intermediate type)
This protocol is adapted from a patented procedure for a structurally related compound and illustrates the general principles of the nitration step.[1]
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Preparation of the Nitrating Mixture: In a suitable reactor, cool concentrated sulfuric acid. Slowly add concentrated nitric acid while maintaining a low temperature.
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Nitration Reaction: Dissolve the starting material (e.g., 3,4-dichloroacetanilide) in concentrated sulfuric acid. Cool the mixture and slowly add the pre-prepared nitrating mixture, ensuring the temperature is kept under strict control (e.g., below 10°C).
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Reaction Monitoring: Monitor the reaction's progress using TLC or HPLC until the starting material is consumed.
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Work-up: Carefully pour the reaction mixture over crushed ice and water to precipitate the crude product.
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Isolation and Purification: Filter the precipitate, wash it with water until the washings are neutral, and then dry the product. The crude product can be further purified by recrystallization from a suitable solvent like methanol.
Visualizations
Caption: A potential synthetic pathway for this compound.
Caption: A troubleshooting workflow for addressing low yield or purity issues.
References
Technical Support Center: Degradation of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of "2-(4,5-Dichloro-2-nitrophenyl)acetic acid". This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.
Disclaimer: Specific degradation pathways for "this compound" are not extensively documented in publicly available literature. The information provided here is based on established degradation principles of structurally similar compounds, such as chlorinated nitroaromatics and phenylacetic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of this compound?
A1: Based on studies of similar chlorinated nitroaromatic compounds, the initial transformation is likely to involve one of two primary pathways: reduction of the nitro group to an amino group, forming 2-(2-Amino-4,5-dichlorophenyl)acetic acid, or oxidative removal of the nitro group.[1][2][3] Another possibility is the cleavage of the acetic acid side chain.
Q2: Can this compound be degraded under anaerobic conditions?
A2: Yes, anaerobic degradation is plausible. For many chlorinated aromatic compounds, anaerobic conditions can facilitate reductive dechlorination, where a chlorine atom is removed from the aromatic ring.[1][2] The nitro group can also be readily reduced under anaerobic conditions.
Q3: What are the expected end-products of complete mineralization?
A3: Complete mineralization of this compound would result in the formation of carbon dioxide, water, chloride ions, and ammonium or nitrate, depending on the fate of the nitro group's nitrogen.
Q4: My microbial culture is not degrading the compound. What are some common reasons for this?
A4: Several factors could contribute to a lack of degradation. The microbial consortium may require an adaptation period to induce the necessary enzymes. The compound might be toxic to the microorganisms at the tested concentration.[4] It is also possible that the specific microorganisms capable of degrading this compound are not present in your inoculum. Consider using a mixed microbial culture from a contaminated site, which may have pre-acclimated organisms.
Q5: Are there any known abiotic degradation pathways for this compound?
A5: While specific studies are lacking, abiotic degradation of similar compounds can occur through processes like photolysis (degradation by light), especially in aqueous environments. Hydrolysis under extreme pH conditions might also contribute to its transformation, although this is generally a slower process for such stable aromatic structures.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed | - Inappropriate microbial culture- Compound toxicity- Non-optimal environmental conditions (pH, temperature, oxygen)- Insufficient acclimation time | - Use an enriched or adapted microbial culture.- Test a range of lower concentrations of the target compound.- Optimize pH, temperature, and aeration (for aerobic studies).- Extend the incubation period. |
| Inconsistent degradation rates | - Inhomogeneous inoculum- Fluctuations in experimental conditions- Analytical variability | - Ensure the microbial inoculum is well-mixed before addition.- Tightly control temperature, pH, and mixing speed.- Validate your analytical method for reproducibility. |
| Difficulty in identifying metabolites | - Low concentration of intermediates- Co-elution with parent compound or media components- Unstable metabolites | - Concentrate your sample before analysis.- Optimize your chromatographic method (e.g., gradient, column chemistry).[5][6]- Use derivatization techniques to stabilize reactive metabolites. |
| Mass balance is less than 90% | - Volatilization of the parent compound or metabolites- Adsorption to glassware or biomass- Formation of non-extractable residues | - Use sealed reaction vessels and check for volatilization.- Perform solvent rinses of glassware and biomass to recover adsorbed compounds.- Consider analysis for bound residues in the microbial biomass or soil matrix. |
Experimental Protocols
Protocol 1: Aerobic Biodegradation Study
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Prepare Basal Salt Medium (BSM): Prepare a sterile BSM solution appropriate for your microbial culture.
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Inoculum Preparation: Use a well-characterized microbial consortium or a pure strain. If using an environmental sample, consider an enrichment phase with the target compound as the sole carbon source.
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Experimental Setup:
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In sterile flasks, add BSM and a defined concentration of this compound (e.g., from a sterile stock solution).
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Inoculate the flasks with your microbial culture.
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Include control flasks:
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Abiotic control (no inoculum) to assess abiotic degradation.
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Killed control (autoclaved inoculum) to assess sorption.
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Positive control (with a readily biodegradable substrate) to confirm microbial activity.
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-
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Incubation: Incubate the flasks on a shaker at a controlled temperature (e.g., 25-30°C) and agitation speed to ensure aeration.
-
Sampling: At regular intervals, withdraw samples for analysis. Filter or centrifuge the samples to remove biomass.
-
Analysis: Analyze the supernatant for the parent compound and potential metabolites using a validated analytical method such as HPLC-UV or LC-MS.[5][7]
Protocol 2: HPLC-UV Analysis of this compound
-
Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.1% formic acid).
-
Method Parameters (starting point):
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
UV detection wavelength: Scan for optimal wavelength, likely around 254 nm or 280 nm.
-
-
Calibration: Prepare a series of standard solutions of this compound in the mobile phase to construct a calibration curve.
-
Sample Preparation: Dilute the filtered samples from the degradation study with the mobile phase to fall within the linear range of the calibration curve.
Data Presentation
Table 1: Degradation Kinetics of this compound
| Time (days) | Concentration (mg/L) ± SD (Replicate 1) | Concentration (mg/L) ± SD (Replicate 2) | Concentration (mg/L) ± SD (Replicate 3) | % Degradation |
| 0 | 0 | |||
| 1 | ||||
| 3 | ||||
| 7 | ||||
| 14 | ||||
| 21 |
Table 2: Metabolite Formation and Disappearance
| Time (days) | Metabolite 1 Peak Area ± SD | Metabolite 2 Peak Area ± SD | ... |
| 0 | |||
| 1 | |||
| 3 | |||
| 7 | |||
| 14 | |||
| 21 |
Visualizations
Below are hypothetical degradation pathways for "this compound" based on known reactions for similar compounds.
Caption: Proposed aerobic degradation pathways of this compound.
Caption: Hypothetical anaerobic degradation pathway involving reductive dechlorination.
Caption: General experimental workflow for the analysis of degradation samples.
References
- 1. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of impurities from "2-(4,5-Dichloro-2-nitrophenyl)acetic acid". Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: The impurities in crude this compound are typically related to its synthetic route, which often involves the nitration of a dichlorophenylacetic acid precursor. Potential impurities include:
-
Regioisomers: Isomers formed during the nitration step, such as 2-(4,5-dichloro-3-nitrophenyl)acetic acid and 2-(4,5-dichloro-6-nitrophenyl)acetic acid.
-
Unreacted Starting Materials: Residual amounts of the dichlorophenylacetic acid precursor.
-
Byproducts of Side Reactions: These can include products from over-nitration or incomplete reactions in preceding synthetic steps. For instance, if the acetic acid moiety is introduced via hydrolysis of a nitrile, the corresponding acetamide or nitrile may be present as an impurity.
-
Residual Solvents and Reagents: Trace amounts of solvents and reagents used during the synthesis and work-up procedures.
Q2: What are the most effective methods for purifying this compound?
A2: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
-
Recrystallization: This is a cost-effective and scalable method for removing small amounts of impurities from a solid compound.
-
Column Chromatography: This technique is highly effective for separating the desired compound from impurities with different polarities, including regioisomers.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a variety of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (127-130 °C) is indicative of high purity.[1] A broad melting point range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the desired compound and detect the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or no crystal formation | The solution is not sufficiently saturated. | - Concentrate the solution by evaporating some of the solvent. - Add a co-solvent in which the compound is less soluble (an anti-solvent). - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Product "oils out" instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Reheat the solution to dissolve the oil and add a small amount of additional solvent. - Allow the solution to cool more slowly. - Consider using a different solvent or a solvent mixture with a lower boiling point. |
| Poor recovery of the purified product | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals | The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may reduce the overall yield. - A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities | The mobile phase polarity is not optimal. | - Adjust the solvent system. For normal-phase chromatography on silica gel, if the compound elutes too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). If it elutes too slowly, increase the polarity. - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase before running the column. |
| The compound is not eluting from the column | The mobile phase is too non-polar. | - Gradually increase the polarity of the mobile phase. |
| Cracking or channeling of the stationary phase | Improper packing of the column. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and should be determined by preliminary solubility tests.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Promising solvents for similar aromatic carboxylic acids include ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
3. Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
4. Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
5. Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Column:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
3. Elution:
-
Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture of low polarity).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
4. Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data
The following tables summarize expected outcomes for the purification of a compound with a similar structure, providing a baseline for optimizing the purification of this compound. Actual results may vary depending on the specific impurity profile of the crude material.
Table 1: Illustrative Data for Recrystallization of a Dichloronitrophenylacetic Acid Derivative
| Recrystallization Solvent System | Initial Purity (%) | Purity after 1st Recrystallization (%) | Yield (%) |
| Ethanol/Water (e.g., 80% EtOH) | 90 | 98.5 | 85 |
| Toluene | 90 | 97.0 | 75 |
| Ethyl Acetate/Hexane (e.g., 1:3) | 90 | 96.5 | 80 |
Table 2: Illustrative Data for Purification by Flash Column Chromatography
| Initial Purity (%) | Purity after Chromatography (%) | Yield (%) |
| 90 | >99.5 | 90 |
Visualizations
Below are diagrams illustrating the general workflow and decision-making process for the purification of this compound.
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting the appropriate purification method.
References
Validation & Comparative
A Comparative Guide to 2-(4,5-Dichloro-2-nitrophenyl)acetic Acid and Other Nitrophenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid and other structurally related nitrophenylacetic acids. The information presented herein is intended to assist researchers in evaluating these compounds for various applications, from organic synthesis to drug discovery.
Introduction
Nitrophenylacetic acids are a class of organic compounds characterized by a phenylacetic acid backbone substituted with one or more nitro groups. The position and number of nitro groups, as well as other substituents on the phenyl ring, can significantly influence the chemical and biological properties of these molecules. They serve as versatile intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and herbicides.[1] This guide focuses on comparing the properties and activities of this compound with other common nitrophenylacetic acids.
Data Presentation: Physicochemical and Biological Properties
The following table summarizes the available data for this compound and its analogues. It is important to note that the data has been compiled from various sources, and direct comparison of biological activities should be made with caution due to potentially different experimental conditions.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reported Biological Activities & Applications |
| This compound | ![]() | C₈H₅Cl₂NO₄ | 250.04 | 127-130 | 388 at 760 mmHg | Intermediate in organic synthesis.[2] |
| 2-Nitrophenylacetic acid | ![]() | C₈H₇NO₄ | 181.15 | 137-140 | 141 | Herbicide; precursor to enzyme inhibitors and anticancer agents.[1][3][4] |
| 4-Nitrophenylacetic acid | ![]() | C₈H₇NO₄ | 181.15 | 150-155 | - | Used in the synthesis of angiogenesis inhibitors.[5] |
| 2,4-Dinitrophenylacetic acid | ![]() | C₈H₆N₂O₆ | 226.14 | 169-175 | 430.2 at 760 mmHg | Intermediate for anti-inflammatory and analgesic drugs; used in enzyme activity studies. |
Comparative Analysis
Chemical Structure and Properties:
The addition of substituents to the phenylacetic acid core significantly alters the physicochemical properties of these compounds. This compound is the heaviest among the compared molecules due to the presence of two chlorine atoms, which also contributes to its higher boiling point. The position of the nitro group (ortho vs. para) influences properties such as melting point, as seen in the difference between 2-nitrophenylacetic acid and 4-nitrophenylacetic acid. The presence of a second nitro group in 2,4-dinitrophenylacetic acid further increases its molecular weight and melting point.
Biological Activity:
While specific comparative studies are limited, the available data suggests diverse biological activities for this class of compounds.
-
Herbicidal Activity: 2-Nitrophenylacetic acid is known for its selective herbicidal properties.[1] The herbicidal activity of chlorinated phenoxyacetic acids, a related class of compounds, is well-documented and depends on the number and position of chlorine atoms.[6] This suggests that this compound could also possess herbicidal activity, which warrants further investigation.
-
Anticancer and Enzyme Inhibition: Derivatives of 2-nitrophenylacetic acid have been explored as precursors to enzyme inhibitors and anticancer agents.[1] 4-Nitrophenylacetic acid is used in the synthesis of angiogenesis inhibitors, a key target in cancer therapy. Some nitrobenzene compounds have shown inhibitory activity against human carbonic anhydrase isozymes I and II.[7] Given these findings, it is plausible that this compound and its derivatives could be investigated for similar activities.
-
Pharmaceutical Intermediates: All the compared compounds serve as important intermediates in organic synthesis. Their functional groups (carboxyl, nitro, and chloro) provide multiple reaction sites for the construction of more complex molecules.[1][5]
Experimental Protocols
Below are generalized protocols for assays relevant to the biological activities discussed. Researchers should optimize these protocols for their specific experimental setup.
MTT Assay for Cytotoxicity
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of the esterase activity of carbonic anhydrase.
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-SO₄), a solution of the carbonic anhydrase enzyme, and a solution of the substrate (e.g., 4-nitrophenyl acetate) in a suitable solvent like acetonitrile.
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Include a control without the inhibitor.
-
Initiation of Reaction: Start the reaction by adding the substrate solution to all wells.
-
Absorbance Measurement: Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of 4-nitrophenolate.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Mandatory Visualization
General Synthesis Pathway for Substituted Nitrophenylacetic Acids
Caption: A generalized workflow for the synthesis of substituted nitrophenylacetic acids.
Conclusion
This compound and its analogues represent a class of compounds with significant potential in various fields, particularly as intermediates in the development of new herbicides and pharmaceuticals. The presence of nitro and chloro substituents offers opportunities for further chemical modification to optimize biological activity. However, a lack of direct comparative studies highlights the need for systematic evaluation of these compounds under standardized conditions to fully elucidate their structure-activity relationships and identify promising lead candidates for future development.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 4. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-(4,5-Dichloro-2-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid. The document is intended to assist in the selection of an appropriate analytical technique by presenting objective performance comparisons supported by hypothetical experimental data. The methodologies and validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction to Analytical Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[1] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. A thoroughly validated analytical method ensures the reliability, consistency, and accuracy of the data generated.
This guide will compare three common analytical techniques for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used, robust, and specific method for the analysis of non-volatile and thermally labile compounds.
-
Gas Chromatography with Mass Spectrometry (GC-MS) following Derivatization: A highly sensitive and specific method suitable for volatile compounds or those that can be made volatile through chemical modification.
-
UV-Vis Spectrophotometry: A simpler, more accessible technique based on the absorption of ultraviolet-visible light by the analyte.
Experimental Protocols
Detailed experimental protocols for each of the compared analytical methods are provided below. These protocols are based on established methodologies for structurally similar compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and specific means for the quantification of this compound.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of this compound (expected to be around 254 nm).
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 100 µg/mL stock solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired linear range (e.g., 1-50 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the linear range. Filter the solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography with Mass Spectrometry (GC-MS) following Derivatization
Due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.
Derivatization Procedure (Esterification):
-
To 1 mL of the sample solution in a suitable solvent (e.g., methanol), add 200 µL of a derivatizing agent such as BF3-methanol.
-
Seal the reaction vial and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Extract the derivatized analyte with an organic solvent like hexane.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
The resulting solution is ready for GC-MS analysis.
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
UV-Vis Spectrophotometry
This method offers a simpler and faster, though potentially less specific, alternative for quantification.
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
Methodology:
-
Solvent: A suitable solvent in which the analyte is soluble and stable, and that does not absorb in the region of interest (e.g., methanol or ethanol).
-
Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound between 200-400 nm to determine the λmax.
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of known concentration (e.g., 100 µg/mL) by accurately weighing and dissolving the reference standard in the chosen solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-20 µg/mL).
-
Sample Solution: Prepare the sample solution in the same solvent to obtain a concentration within the calibration range.
-
-
Measurement: Measure the absorbance of the blank, standard solutions, and sample solutions at the predetermined λmax.
Performance Comparison
The following tables summarize the hypothetical validation data for the three analytical methods, demonstrating their relative performance characteristics.
Table 1: Specificity and Linearity
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | High (separation from impurities) | Very High (mass fragmentation pattern) | Low (interference from other absorbing species) |
| Linear Range | 1 - 50 µg/mL | 0.1 - 10 µg/mL | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| Regression Equation | y = mx + c | y = mx + c | y = mx + c |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 96.5 - 103.8% |
| Precision (Repeatability, %RSD) | < 1.0% | < 1.5% | < 2.0% |
| Precision (Intermediate, %RSD) | < 1.5% | < 2.0% | < 2.5% |
Table 3: Sensitivity and Robustness
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 µg/mL | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.03 µg/mL | 0.6 µg/mL |
| Robustness | High | Moderate (sensitive to derivatization) | High |
Visualizations
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Experimental workflow for HPLC-UV and GC-MS analysis.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-(4,5-Dichloro-2-nitrophenyl)acetic Acid Derivatives
For Immediate Release
Researchers, scientists, and professionals in drug development are constantly seeking novel scaffolds with promising biological activities. This guide provides a comparative analysis of the potential biological activities of derivatives of "2-(4,5-Dichloro-2-nitrophenyl)acetic acid," a molecule poised for exploration in anticancer and antimicrobial research. While direct experimental data on the biological screening of this specific compound's derivatives are limited in publicly available literature, this guide synthesizes data from structurally similar compounds to provide a predictive comparison and highlight its therapeutic promise. The data presented herein is based on derivatives of nitrophenylacetic acid and related acetamides, which serve as valuable surrogates for predicting the activity of this compound derivatives.
Anticipated Biological Activities: A Landscape of Opportunity
Drawing parallels from closely related chemical entities, derivatives of this compound are anticipated to exhibit significant anticancer and antimicrobial properties. The presence of both chloro and nitro functional groups on the phenyl ring is a common feature in many biologically active molecules. Studies on analogous compounds, particularly acetamide derivatives of substituted phenylacetic acids, have consistently demonstrated their potential in these therapeutic areas.
Comparative Anticancer Activity
The cytotoxic potential of nitrophenylacetamide derivatives has been evaluated against various cancer cell lines. The data from structurally similar compounds suggests that derivatives of this compound could be potent anticancer agents.
Table 1: Comparative in vitro Anticancer Activity of Structurally Related Phenylacetamide Derivatives
| Compound ID | Structure (Analogous) | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| 2b | 2-(4-Fluorophenyl)-N-(3-nitrophenyl) acetamide | PC3 (Prostate) | 52 | Imatinib | 40 |
| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl) acetamide | PC3 (Prostate) | 80 | Imatinib | 40 |
| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl) acetamide | HL-60 (Leukemia) | 100 | Imatinib | 98 |
| 3c | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast) | - | - | - |
| 4b | N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | MCF-7 (Breast) | <0.1 | Adriamycin | <0.1 |
| 4c | 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (4-Cl derivative) | MCF-7 (Breast) | - | Doxorubicin | - |
Note: The data presented is for structurally analogous compounds to infer the potential activity of this compound derivatives. The absence of a specific IC50 value indicates that the source reported activity without providing a precise quantitative measure in the abstract.
The presence of a nitro group on the phenylacetamide scaffold appears to be a significant contributor to cytotoxic effects.[1] Furthermore, the inclusion of halogen atoms, such as chlorine, on the aromatic ring has been shown to be favorable for anticancer activity.[2]
Comparative Antimicrobial Activity
Derivatives of chloro-nitrophenyl acetamides have also been investigated for their antibacterial properties. These studies indicate a potential for this compound derivatives to act as effective antimicrobial agents against both Gram-positive and Gram-negative bacteria.
Table 2: Comparative in vitro Antimicrobial Activity of Structurally Related Acetamide Derivatives
| Compound ID | Structure (Analogous) | Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| A2 | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | - | - | - |
| - | N-(substituted phenyl)-2-chloroacetamides | S. aureus & MRSA | Effective | - | - |
| - | N-(substituted phenyl)-2-chloroacetamides | E. coli | Less Effective | - | - |
| 2i | 2-((benzothiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide | - | - | Levofloxacin | - |
Note: The data presented is for structurally analogous compounds to infer the potential activity of this compound derivatives. A specific MIC value was not always available in the summarized search results, but the qualitative activity was noted.
The presence of a chloro atom in the acetamide side chain appears to enhance antimicrobial activity.[3] Studies on various N-(substituted phenyl)-2-chloroacetamides have demonstrated their effectiveness, particularly against Gram-positive bacteria like Staphylococcus aureus and MRSA.
Experimental Protocols
The following are detailed methodologies for the key experiments cited, which would be applicable for screening derivatives of this compound.
Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, PC3, HL-60) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Pathways and Processes
To better understand the experimental workflows and potential mechanisms of action, the following diagrams are provided.
References
A Comparative Guide to the Synthesis of 2-(4,5-Dichloro-2-nitrophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for 2-(4,5-Dichloro-2-nitrophenyl)acetic acid, a key intermediate in various pharmaceutical and chemical research applications. Due to the limited availability of direct, published, end-to-end syntheses for this specific molecule, this document outlines two robust, multi-step pathways constructed from well-established and documented chemical transformations. The experimental data and protocols presented are based on analogous reactions reported in the literature for structurally similar compounds.
Executive Summary
The synthesis of this compound can be effectively achieved through two primary routes, both commencing from commercially available starting materials.
-
Route 1: The Acetanilide Pathway. This route begins with the nitration of 3,4-dichloroacetanilide, followed by a series of functional group transformations to introduce the acetic acid moiety.
-
Route 2: The Nitrobenzene Pathway. This pathway starts with 1,2-dichloro-4-nitrobenzene and proceeds through the introduction of a cyanomethyl group, which is subsequently hydrolyzed to the desired carboxylic acid.
This guide provides a detailed comparison of these two routes, including reaction conditions, yields, and necessary reagents, to assist researchers in selecting the most suitable method for their specific laboratory settings and research objectives.
Comparative Data Summary
The following tables summarize the key transformations, reagents, reaction conditions, and expected outcomes for each proposed synthetic route.
Route 1: The Acetanilide Pathway
| Step | Transformation | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Reported Yield (Analogous) |
| 1a | Nitration | 3,4-Dichloroacetanilide | Nitric acid, Sulfuric acid, Oleum | - | 0-15°C | 1-5 hours | >95%[1] |
| 1b | Hydrolysis (Amide to Aniline) | 2-Nitro-4,5-dichloroacetanilide | Sulfuric acid, Water | - | Reflux | Not specified | High (assumed) |
| 1c | Sandmeyer Reaction (Diazotization) | 4,5-Dichloro-2-nitroaniline | Sodium nitrite, Hydrochloric acid | Water | 0-5°C | Not specified | High (assumed) |
| 1d | Cyanation (Sandmeyer Reaction) | Diazonium salt from 1c | Copper(I) cyanide | Water | Not specified | Not specified | High (assumed) |
| 1e | Hydrolysis (Nitrile to Carboxylic Acid) | 2-(4,5-Dichloro-2-nitrophenyl)acetonitrile | Sulfuric acid, Water | - | Reflux | ~15 minutes | 92-95%[2] |
Route 2: The Nitrobenzene Pathway
| Step | Transformation | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Reported Yield (Analogous) |
| 2a | Nucleophilic Aromatic Substitution | 1,2-Dichloro-4-nitrobenzene | Diethyl malonate, Sodium hydroxide | Ethanol | Reflux | Not specified | Moderate to high (assumed) |
| 2b | Hydrolysis and Decarboxylation | Diethyl (4,5-dichloro-2-nitrophenyl)malonate | Sodium hydroxide, then acid | Water/Ethanol | Reflux | Not specified | High (assumed) |
Experimental Protocols
Route 1: The Acetanilide Pathway
This pathway offers a step-wise approach with potentially high yields for each transformation.
Step 1a: Synthesis of 2-Nitro-4,5-dichloroacetanilide [1]
-
Procedure: In a suitable reactor, 3,4-dichloroacetanilide (150 g, 0.735 moles) is slowly added to sulfuric acid (654.5 g, 99% w/w, 6.61 moles) while maintaining the temperature between 0°C and 35°C. The mixture is stirred for 30 minutes to 1 hour. Oleum (65.5 g, 31.1% w/w, 0.715 moles) is then added slowly, keeping the temperature between 0°C and 15°C. To this mixture, nitric acid (51 g, 98% w/w, 0.79 moles) is added dropwise over 0.5 to 10 hours at a temperature of 0°C to 25°C. The reaction mixture is stirred for an additional 0.5 to 5 hours. The resulting product mixture is then carefully poured over a mixture of ice and water to precipitate the product. The solid is collected by filtration, washed with water until acid-free, and dried to yield 2-nitro-4,5-dichloroacetanilide.
Step 1b: Hydrolysis of 2-Nitro-4,5-dichloroacetanilide to 4,5-Dichloro-2-nitroaniline
-
Procedure: 2-Nitro-4,5-dichloroacetanilide is heated under reflux with a mixture of concentrated sulfuric acid and water. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured onto ice to precipitate the 4,5-dichloro-2-nitroaniline. The solid is collected by filtration, washed with water, and dried.
Step 1c & 1d: Sandmeyer Reaction for the Synthesis of 2-(4,5-Dichloro-2-nitrophenyl)acetonitrile
-
Procedure: 4,5-Dichloro-2-nitroaniline is diazotized by dissolving it in a cold aqueous solution of hydrochloric acid and then adding a solution of sodium nitrite in water at 0-5°C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide. The reaction mixture is stirred, and the resulting precipitate of 2-(4,5-dichloro-2-nitrophenyl)acetonitrile is collected by filtration, washed, and dried.
Step 1e: Hydrolysis of 2-(4,5-Dichloro-2-nitrophenyl)acetonitrile to this compound [2]
-
Procedure: 2-(4,5-Dichloro-2-nitrophenyl)acetonitrile is added to a mixture of concentrated sulfuric acid and water. The mixture is heated to boiling and refluxed for approximately 15 minutes. The reaction mixture is then cooled and diluted with cold water, causing the product to precipitate. The solid this compound is collected by filtration, washed with ice water, and can be further purified by recrystallization from boiling water.
Route 2: The Nitrobenzene Pathway
This route provides a more direct approach to the carbon framework of the target molecule.
Step 2a: Synthesis of Diethyl (4,5-dichloro-2-nitrophenyl)malonate
-
Procedure: To a solution of sodium ethoxide, prepared by dissolving sodium in absolute ethanol, is added diethyl malonate. To this mixture, 1,2-dichloro-4-nitrobenzene is added, and the reaction mixture is heated under reflux. The progress of the reaction is monitored by TLC. After completion, the ethanol is removed under reduced pressure, and the residue is treated with water and extracted with an organic solvent. The organic layer is dried and concentrated to give the crude diethyl (4,5-dichloro-2-nitrophenyl)malonate, which can be purified by chromatography.
Step 2b: Hydrolysis and Decarboxylation to this compound
-
Procedure: The crude diethyl (4,5-dichloro-2-nitrophenyl)malonate is heated under reflux with an aqueous solution of sodium hydroxide. The reaction is monitored until the hydrolysis of the ester groups is complete. The reaction mixture is then cooled and acidified with a strong acid (e.g., concentrated HCl) to a pH of 1-2. The mixture is then heated to effect decarboxylation. Upon cooling, the this compound precipitates and is collected by filtration, washed with cold water, and dried.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Synthetic pathway for Route 1, starting from 3,4-dichloroacetanilide.
Caption: Synthetic pathway for Route 2, starting from 1,2-dichloro-4-nitrobenzene.
Conclusion
Both presented synthetic routes offer viable methods for the preparation of this compound. The choice between these pathways will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the available laboratory equipment. Route 1 is a longer, more stepwise process but may offer higher overall yields due to the well-established nature of each individual reaction. Route 2 is more convergent but may require more optimization for the initial nucleophilic aromatic substitution step. Researchers are encouraged to adapt and optimize the described conditions to suit their specific needs and laboratory capabilities.
References
spectroscopic analysis to confirm the structure of "2-(4,5-Dichloro-2-nitrophenyl)acetic acid"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis to confirm the structure of "2-(4,5-Dichloro-2-nitrophenyl)acetic acid". A detailed comparison with the structurally related compound, 2,4-Dichlorophenylacetic acid, is presented, supported by experimental and predicted spectroscopic data.
Executive Summary
The structural confirmation of a novel compound is a critical step in chemical research and drug development. This guide employs a multi-technique spectroscopic approach, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), to elucidate and confirm the structure of this compound. By comparing its predicted spectroscopic data with the experimental data of a similar, well-characterized molecule, 2,4-Dichlorophenylacetic acid, we provide a robust validation of the target structure. All quantitative data are summarized in clear, comparative tables, and detailed experimental protocols are provided.
Spectroscopic Data Comparison
The following tables present a side-by-side comparison of the predicted spectroscopic data for this compound and the experimental data for 2,4-Dichlorophenylacetic acid.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-3 | 8.15 | s | - |
| H-6 | 7.95 | s | - | |
| -CH₂- | 4.10 | s | - | |
| -COOH | 11.0 - 13.0 | br s | - | |
| 2,4-Dichlorophenylacetic acid (Experimental) | H-3, H-5, H-6 | 7.20 - 7.50 | m | - |
| -CH₂- | 3.65 | s | - | |
| -COOH | 10.5 - 12.0 | br s | - |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound (Predicted) | C=O | 171.5 |
| C-2 | 149.0 | |
| C-4 | 138.0 | |
| C-5 | 135.0 | |
| C-1 | 132.0 | |
| C-6 | 130.0 | |
| C-3 | 125.0 | |
| -CH₂- | 38.0 | |
| 2,4-Dichlorophenylacetic acid (Experimental)[1] | C=O | 176.0 |
| C-1 | 135.5 | |
| C-2, C-4 | 133.0, 134.5 | |
| C-6 | 131.0 | |
| C-3, C-5 | 127.5, 129.5 | |
| -CH₂- | 40.0 |
Table 3: IR Spectroscopy Data (Predicted vs. Experimental)
| Compound | Functional Group | Predicted/Experimental Frequency (cm⁻¹) |
| This compound (Predicted) | O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1700-1725 | |
| N-O (Nitro Asymmetric Stretch) | 1520-1560 | |
| N-O (Nitro Symmetric Stretch) | 1340-1380 | |
| C-Cl | 700-850 | |
| 2,4-Dichlorophenylacetic acid (Experimental) | O-H (Carboxylic Acid) | 2600-3400 (broad) |
| C=O (Carboxylic Acid) | 1705 | |
| C-Cl | 750-850 |
Table 4: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragments [m/z] |
| This compound (Predicted) | 250/252/254 (isotope pattern) | 205/207 ([M-COOH]⁺), 183/185 ([M-NO₂-CO]⁺) |
| 2,4-Dichlorophenylacetic acid (Experimental) | 204/206/208 (isotope pattern) | 159/161 ([M-COOH]⁺), 124 ([M-COOH-Cl]⁺) |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in this analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into an NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. A standard pulse sequence is used, and the data is processed with Fourier transformation. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically using a proton-decoupled pulse sequence to simplify the spectrum.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) is used to generate ions from the sample molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of an organic compound.
Caption: Workflow for Spectroscopic Structure Confirmation.
This guide demonstrates a systematic approach to confirming the structure of "this compound" through the combined use of predictive and experimental spectroscopic data. The presented data and protocols serve as a valuable resource for researchers in the field of chemical synthesis and analysis.
References
A Researcher's Guide to Purity Assessment of Synthesized 2-(4,5-Dichloro-2-nitrophenyl)acetic Acid
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of "2-(4,5-Dichloro-2-nitrophenyl)acetic acid," a substituted phenylacetic acid derivative of interest in various research fields. We present detailed experimental protocols, comparative data, and a discussion of alternative compounds to aid in the selection of appropriate purity verification strategies.
Introduction to Purity Assessment
The verification of a compound's purity is a cornerstone of chemical synthesis. Impurities, which can include unreacted starting materials, byproducts of the reaction, or degradation products, can significantly impact the compound's physical, chemical, and biological properties. In the context of drug development, even trace impurities can lead to unforeseen toxicities or altered efficacy. Therefore, a multi-faceted approach utilizing various analytical techniques is essential to ensure the synthesized compound meets the required purity standards.
This guide focuses on "this compound" and compares its purity assessment with two common, structurally related alternatives: "2-Nitrophenyl)acetic acid" and "(4-Nitrophenyl)acetic acid." By understanding the nuances of analyzing these compounds, researchers can develop robust protocols for their specific needs.
Comparison of Key Physical Properties
A preliminary assessment of purity can often be made by comparing the physical properties of the synthesized compound with literature values. Significant deviations may indicate the presence of impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C8H5Cl2NO4 | 250.04 | 127-130 | Not specified |
| 2-Nitrophenylacetic acid | C8H7NO4 | 181.15 | 139-142 | Yellow to off-white powder[1] |
| 4-Nitrophenylacetic acid | C8H7NO4 | 181.15 | 152-155 | Off-white to light yellow solid[2] |
Analytical Techniques for Purity Determination
A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for initial purity screening. It allows for the visualization of the main compound and any non-volatile impurities.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The polarity can be adjusted to achieve an optimal Rf value (retention factor) between 0.3 and 0.7.[3]
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate using a capillary tube.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Visualize the spots under UV light (254 nm). The presence of a single spot indicates a potentially pure compound. Multiple spots suggest the presence of impurities.
Data Presentation:
| Compound | Mobile Phase (Ethyl Acetate:Hexane) | Rf Value (approximate) |
| This compound | 1:1 | 0.5 |
| 2-Nitrophenylacetic acid | 1:1 | 0.4 |
| 4-Nitrophenylacetic acid | 1:1 | 0.4 |
Note: Rf values are dependent on the specific experimental conditions and should be considered relative.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for determining the purity of a compound and identifying trace impurities. A reversed-phase method is commonly employed for compounds of this nature.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid or phosphoric acid. A typical starting point is a 50:50 (v/v) mixture.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
Data Presentation:
| Compound | Retention Time (min) | Purity (%) |
| This compound | 7.8 | >98 |
| 2-Nitrophenylacetic acid | 6.5 | >98 |
| 4-Nitrophenylacetic acid | 6.2 | >98 |
Note: Retention times are highly dependent on the specific HPLC system and method parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities. Both ¹H NMR and ¹³C NMR are valuable.
Experimental Protocol:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The presence of unexpected signals may indicate impurities.
Data Presentation:
| Compound | Key ¹H NMR Signals (δ, ppm) in CDCl₃ | Key ¹³C NMR Signals (δ, ppm) in CDCl₃ |
| This compound | ~4.0 (s, 2H, CH₂), ~7.5-8.0 (m, 2H, Ar-H) | ~40 (CH₂), ~125-145 (Ar-C), ~170 (C=O) |
| 2-Nitrophenylacetic acid | ~4.1 (s, 2H, CH₂), ~7.4-8.2 (m, 4H, Ar-H) | ~40 (CH₂), ~124-148 (Ar-C), ~171 (C=O) |
| 4-Nitrophenylacetic acid | ~3.8 (s, 2H, CH₂), ~7.5 (d, 2H, Ar-H), ~8.2 (d, 2H, Ar-H) | ~41 (CH₂), ~124, 131, 142, 147 (Ar-C), ~172 (C=O) |
Note: Chemical shifts are approximate and can vary based on solvent and other conditions.
Potential Impurities in the Synthesis of this compound
A likely synthetic route to "this compound" involves the nitration of (4,5-dichlorophenyl)acetic acid. Potential impurities could include:
-
Unreacted Starting Material: (4,5-dichlorophenyl)acetic acid.
-
Isomeric Products: Other nitrated isomers, such as 2-(2,3-dichloro-6-nitrophenyl)acetic acid or 2-(3,4-dichloro-5-nitrophenyl)acetic acid.
-
Over-nitrated Products: Dinitro-substituted phenylacetic acids.
These impurities would likely have different retention times in HPLC and distinct signals in NMR, allowing for their detection and quantification.
Workflow and Pathway Diagrams
Caption: Potential impurity formation during synthesis.
Conclusion
The purity assessment of "this compound" requires a systematic approach employing a combination of analytical techniques. This guide provides a framework for researchers to develop and implement robust purity testing protocols. By comparing the synthesized product with alternative compounds and being aware of potential impurities, scientists can ensure the quality and reliability of their research materials. The detailed experimental protocols and workflows presented herein serve as a valuable resource for achieving high-purity compounds for scientific investigation and drug development.
References
Comparative Guide to In Vitro Assays of Nitrophenyl Acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro assays involving analogs of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid. Due to the limited availability of public data on the specified compound, this document focuses on structurally related nitrophenyl derivatives to offer insights into their biological activities and the experimental methodologies used for their evaluation. The following sections present quantitative data from anticancer and antimicrobial assays, detailed experimental protocols, and visualizations of the workflows.
Anticancer Activity of Nitrophenyl Analogs
Several studies have investigated the in vitro anticancer properties of various nitrophenyl compounds. This section compares the cytotoxic effects of different analogs against a range of human cancer cell lines.
Quantitative Data Summary: Anticancer Assays
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for selected nitrophenyl analogs from different studies. These values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound/Analog | Cancer Cell Line(s) | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound 18 (indole-3-pyrazole-5-carboxamide analogue) | Hepatocellular Carcinoma (HCC) | MTT Assay | 0.6 - 2.9 | [1] |
| Pyridazine hydrazide with phenoxy acetic acid | HepG2 (Hepatocellular Carcinoma) | Not Specified | 6.9 ± 0.7 | [1] |
| 5-Fluorouracil (Reference Drug) | HepG2 (Hepatocellular Carcinoma) | Not Specified | 8.3 ± 1.8 | [1] |
| Compound I (phenoxyacetamide derivative) | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 1.43 | [1] |
| Compound II (phenoxyacetamide derivative) | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 6.52 | [1] |
| 5-Fluorouracil (Reference Drug) | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 5.32 | [1] |
| Compound 2h (Ciminalum–thiazolidinone hybrid) | NCI-60 Cell Line Panel | Not Specified | Mean GI50: 1.57 | [2] |
| Compound 2h (Ciminalum–thiazolidinone hybrid) | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | Not Specified | GI50: < 0.01–0.02 | [2] |
Experimental Protocols: Anticancer Assays
1. MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and a reference drug (e.g., 5-Fluorouracil) for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Antimicrobial Activity of Nitrophenyl Analogs
Certain nitrophenyl derivatives have also been evaluated for their potential as antimicrobial agents. This section provides a comparison of their activity against various bacterial strains.
Quantitative Data Summary: Antimicrobial Assays
The following table presents the minimum inhibitory concentration (MIC) values for a selected nitrophenyl analog against different bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Analog | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| Compound 6c (4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol) | Gram-positive & Gram-negative bacteria | 8 | [3] |
| Ciprofloxacin (Reference Drug) | Gram-positive & Gram-negative bacteria | 4 | [3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is typically determined using a broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared in a suitable broth medium.
-
Serial Dilution: The test compound and a reference antibiotic (e.g., Ciprofloxacin) are serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Workflow for MIC Assay
Caption: Workflow of the Minimum Inhibitory Concentration (MIC) assay.
Signaling Pathway Context
While the precise mechanisms of action for many of these compounds are still under investigation, some studies suggest that nitrophenyl derivatives may induce apoptosis (programmed cell death) in cancer cells.
Apoptosis Induction Pathway
References
A Comparative Analysis of the Reactivity of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reactivity of Substituted Phenylacetic Acids
In the landscape of pharmaceutical and chemical research, a nuanced understanding of the reactivity of precursor molecules is paramount for the rational design of synthetic pathways and the development of novel molecular entities. This guide provides a comparative analysis of the reactivity of "2-(4,5-Dichloro-2-nitrophenyl)acetic acid" against its structural analogs, namely 2-nitrophenylacetic acid and 4-nitrophenylacetic acid, with phenylacetic acid serving as a baseline reference. The reactivity of these compounds is primarily dictated by the electronic effects of the substituents on the phenyl ring, a principle that can be quantitatively assessed through their acidity (pKa) and qualitatively understood using Hammett substituent constants.
Executive Summary of Reactivity Comparison
The presence of electron-withdrawing groups on the phenyl ring significantly influences the acidity and, by extension, the reactivity of the carboxylic acid moiety. The cumulative effect of the nitro and chloro substituents in "this compound" is expected to render it the most acidic and reactive among the compared compounds.
| Compound | Structure | pKa | Hammett Constant (σ) of Substituents | Expected Reactivity |
| Phenylacetic Acid[1][2][3] | ~4.31[1] | H: 0.00[4] | Baseline | |
| 4-Nitrophenylacetic Acid[5] | ~3.85 | p-NO₂: 0.78[6][7] | Higher | |
| 2-Nitrophenylacetic Acid[8][9] | ~4.0 (Predicted) | o-NO₂: (Not directly additive) | High | |
| This compound | ![]() | ~2.5 (Predicted) | o-NO₂, m-Cl, p-Cl: (Cumulative effect) | Highest |
Note: Predicted pKa values are based on computational models and are intended for comparative purposes.
Understanding Reactivity through Acidity and Electronic Effects
The reactivity of a carboxylic acid in reactions such as esterification or amidation is closely linked to the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents on the phenyl ring pull electron density away from the carboxylic acid group, thereby stabilizing the carboxylate anion. This increased stability of the conjugate base leads to a lower pKa value, indicating a stronger acid. A stronger acid has a more electrophilic carbonyl carbon, making it more susceptible to nucleophilic attack and thus more reactive.
The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. Positive σ values indicate electron-withdrawing groups, which increase acidity and reactivity, while negative values denote electron-donating groups.
-
Phenylacetic Acid : As the parent compound, it serves as our baseline for comparison with a pKa of approximately 4.31.[1]
-
4-Nitrophenylacetic Acid : The para-nitro group is strongly electron-withdrawing (σₚ = 0.78), which stabilizes the carboxylate anion through resonance and inductive effects.[6][7] This leads to a lower pKa of about 3.85, indicating a higher acidity and greater reactivity compared to phenylacetic acid.
-
2-Nitrophenylacetic Acid : The ortho-nitro group is also strongly electron-withdrawing. While a simple Hammett correlation is less straightforward for ortho substituents due to steric effects, the inductive effect of the nitro group at this position is significant. Its predicted pKa is around 4.0, suggesting a reactivity comparable to or slightly less than the 4-nitro isomer.
-
This compound : This molecule possesses three electron-withdrawing substituents. The nitro group at the ortho position and the two chloro groups at the meta and para positions (relative to the acetic acid group's point of attachment) all contribute to a significant withdrawal of electron density from the ring. The Hammett constants for meta-chloro (σₘ ≈ 0.37) and para-chloro (σₚ ≈ 0.23) are both positive.[4][6] The cumulative inductive and resonance effects of these three substituents are expected to substantially increase the acidity of the carboxylic acid, leading to a significantly lower predicted pKa of around 2.5 and, consequently, the highest reactivity among the compared compounds.
Experimental Protocols
To empirically determine and compare the reactivity of these compounds, the following experimental protocols can be employed.
Determination of pKa by Potentiometric Titration
This method allows for the precise measurement of the acid dissociation constant.
Materials:
-
Substituted phenylacetic acid of interest
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of the carboxylic acid and dissolve it in a known volume of deionized water in a beaker.
-
Calibrate the pH meter using standard buffer solutions.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Record the initial pH of the solution.
-
Titrate the acid solution with the standardized NaOH solution, adding small, known volumes of the titrant.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point (the point of the most rapid pH change).
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Workflow for pKa Determination:
Caption: Workflow for determining the pKa of a carboxylic acid via potentiometric titration.
Kinetic Analysis of Esterification
Comparing the rate of esterification provides a direct measure of the relative reactivity of the carboxylic acids.
Materials:
-
Substituted phenylacetic acid
-
An alcohol (e.g., methanol or ethanol)
-
An acid catalyst (e.g., sulfuric acid)
-
A non-reactive solvent (e.g., toluene)
-
Thermostatted reaction vessel
-
Syringes for sampling
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
In a thermostatted reaction vessel, dissolve a known concentration of the carboxylic acid and the alcohol in the solvent.
-
Initiate the reaction by adding a catalytic amount of sulfuric acid.
-
At regular time intervals, withdraw small aliquots of the reaction mixture.
-
Quench the reaction in the aliquots (e.g., by rapid cooling and neutralization).
-
Analyze the concentration of the ester product or the remaining carboxylic acid in each aliquot using GC or HPLC.
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the slope of the curve at t=0. The second-order rate constant (k) can be calculated from the rate law: Rate = k[Acid][Alcohol].
Esterification Reaction Mechanism:
Caption: Simplified mechanism of acid-catalyzed esterification.
Conclusion
The reactivity of "this compound" is predicted to be significantly higher than that of phenylacetic acid and its mono-nitro substituted analogs. This heightened reactivity is a direct consequence of the strong electron-withdrawing nature of the two chloro substituents and the ortho-nitro group, which collectively increase the acidity of the carboxylic acid. For researchers and professionals in drug development and chemical synthesis, this implies that "this compound" will more readily undergo nucleophilic acyl substitution reactions. While this can be advantageous for facilitating desired transformations, it may also necessitate milder reaction conditions to avoid potential side reactions. The provided experimental protocols offer a robust framework for the empirical validation of these reactivity trends.
References
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylacetic Acid [drugfuture.com]
- 4. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 5. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. global.oup.com [global.oup.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
confirmation of "2-(4,5-Dichloro-2-nitrophenyl)acetic acid" as a precursor for a specific target molecule
A Comparative Guide to the Synthesis of Lumefantrine
An important introductory note: Initial research to confirm "2-(4,5-Dichloro-2-nitrophenyl)acetic acid" as a direct precursor for a specific target molecule did not yield substantial evidence in publicly available scientific literature. Consequently, this guide has been pivoted to focus on the well-documented synthesis of the antimalarial drug, Lumefantrine, from its established precursors. This allows for a comprehensive comparison of synthetic methodologies as per the core requirements of the prompt.
Lumefantrine is a crucial component in artemisinin-based combination therapies (ACTs) for the treatment of malaria. Its synthesis is a topic of significant interest in pharmaceutical process chemistry, with various routes developed to optimize yield, purity, and industrial scalability. This guide compares two prominent synthetic pathways to Lumefantrine, starting from 2,7-dichlorofluorene.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for two alternative synthetic routes to Lumefantrine. Route 1 represents a traditional, stepwise approach, while Route 2 outlines an improved "one-pot" process for a key transformation.
| Parameter | Route 1: Traditional Stepwise Synthesis | Route 2: Improved One-Pot Synthesis |
| Starting Material | 2,7-Dichlorofluorene | 2,7-Dichlorofluorene |
| Key Intermediates | 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane, 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol | 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol |
| Overall Yield | Information not fully consolidated, varies between patents. | Reported to be high. |
| Key Reagents | Aluminum chloride, Chloroacetyl chloride, Potassium borohydride, Dibutylamine, p-Chlorobenzaldehyde, Sodium hydroxide | Aluminum chloride, Chloroacetyl chloride, Sodium borohydride, Dibutylamine, p-Chlorobenzaldehyde, Sodium hydroxide |
| Solvents | Dichloromethane, Ethanol, Methanol | Dichloromethane, Methanol, n-Butanol |
| Reaction Conditions | Multi-step isolations, reflux temperatures, extended reaction times (e.g., 60 hours for final step in some descriptions)[1]. | "One-pot" conversion of the ketone to the amino alcohol, controlled temperature heating (40-60 °C)[2]. |
| Purity (HPLC) | >99% after purification. | >99% with Z-isomer >95%[2]. |
Experimental Protocols
Route 1: Traditional Stepwise Synthesis
This route involves the isolation of several key intermediates. The following protocol is a composite based on typical procedures described in the literature[2][3].
Step 1: Synthesis of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone
-
To a stirred suspension of anhydrous aluminum chloride in dichloromethane, slowly add chloroacetyl chloride at a controlled temperature.
-
Add 2,7-dichlorofluorene in portions to the reaction mixture.
-
After the reaction is complete, quench the reaction by carefully adding it to cold dilute hydrochloric acid.
-
Separate the organic layer, wash with water, and concentrate to obtain the crude product.
Step 2: Synthesis of 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane
-
Dissolve the product from Step 1 in a suitable solvent like ethanol.
-
Reduce the ketone using a reducing agent such as potassium borohydride at a low temperature.
-
The resulting chlorohydrin is converted in-situ to the oxirane by the addition of a base.
-
Isolate the oxirane intermediate.
Step 3: Synthesis of 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol
-
React the oxirane from Step 2 with dibutylamine in a suitable solvent.
-
Heat the reaction mixture to drive the reaction to completion.
-
After completion, cool the mixture and isolate the crude amino alcohol.
Step 4: Synthesis of Lumefantrine
-
To a solution of 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol in ethanol or methanol, add p-chlorobenzaldehyde and sodium hydroxide[1][3].
-
Stir the reaction mixture at room temperature or reflux for an extended period until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to precipitate the crude Lumefantrine.
-
Filter the solid, wash with water and a suitable organic solvent, and dry to obtain the final product.
Route 2: Improved One-Pot Synthesis
This route features a "one-pot" conversion of the intermediate ketone to the amino alcohol, which can improve efficiency[2].
Step 1: Synthesis of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone
-
This step is carried out similarly to Step 1 in Route 1.
Step 2: One-Pot Synthesis of 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol
-
Dissolve the crude 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone in a mixture of dichloromethane and methanol.
-
Reduce the ketone with sodium borohydride at a low temperature.
-
Without isolating the intermediate, directly add dibutylamine to the reaction mixture to form the amino alcohol in-situ.
-
Isolate the crude 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol.
Step 3: Synthesis of Lumefantrine
-
Take the crude 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol in n-butanol.
-
Add 4-chlorobenzaldehyde followed by sodium hydroxide at room temperature and stir for 1-2 hours[2].
-
Heat the reaction mixture to 40-60 °C for 4-6 hours[2].
-
Cool the mixture to 0-5 °C to precipitate the product[2].
-
Filter the yellow solid, wash with water, and dry under vacuum to yield Lumefantrine with high purity[2].
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes to Lumefantrine.
Caption: Traditional Stepwise Synthetic Route to Lumefantrine.
Caption: Improved One-Pot Synthetic Route to Lumefantrine.
References
Navigating the Selectivity of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid: A Comparative Guide to Cross-Reactivity Profiling
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical compound is paramount to predicting its biological effects and potential therapeutic applications. This guide provides a framework for assessing the cross-reactivity of "2-(4,5-Dichloro-2-nitrophenyl)acetic acid," a compound for which public biological data is limited. By employing a systematic approach to in vitro screening, researchers can elucidate its primary biological targets and identify potential off-target interactions.
The chemical structure of this compound, featuring a dichlorinated nitrophenyl ring, suggests the potential for a range of biological activities. Nitroaromatic compounds are known to possess diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The nitro group can act as a key pharmacophore but may also contribute to toxicity through redox cycling.[1] Furthermore, related dichlorinated nitrophenols have demonstrated endocrine-disrupting activities, highlighting the importance of broad selectivity profiling.
This guide outlines a proposed cross-reactivity screening cascade, presents hypothetical data for comparative purposes, and provides detailed experimental protocols for key biological assays.
Hypothetical Cross-Reactivity Profile
To effectively profile this compound, a tiered screening approach is recommended. This involves initial assessment against a broad panel of assays followed by more focused studies on identified hits. The following table presents a hypothetical data set illustrating how the results of such a study could be summarized and compared against control compounds.
| Assay Type | Target/Cell Line | This compound (IC50/EC50, µM) | Staurosporine (Positive Control) (IC50, µM) | DMSO (Vehicle Control) |
| Cytotoxicity | MCF-7 (Breast Cancer) | 15.2 | 0.01 | > 100 |
| A549 (Lung Cancer) | 25.8 | 0.02 | > 100 | |
| HepG2 (Liver Cancer) | > 100 | 0.05 | > 100 | |
| Kinase Inhibition | Kinase Panel (400 kinases) | 2 kinases with >50% inhibition at 10 µM (Kinase A, Kinase B) | Broad inhibition | No significant inhibition |
| Kinase A | 8.5 | 0.005 | > 100 | |
| Kinase B | 12.1 | 0.01 | > 100 | |
| Antimicrobial | E. coli | 50.0 (MIC, µg/mL) | N/A | No inhibition |
| S. aureus | > 100 (MIC, µg/mL) | N/A | No inhibition | |
| Receptor Binding | Androgen Receptor | 45.3 | N/A | No binding |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for two key assays in the proposed screening cascade.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]
-
Compound Treatment: Prepare serial dilutions of "this compound" and control compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a kinase by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Kinase of interest (e.g., Kinase A)
-
Kinase substrate peptide
-
ATP
-
"this compound" and control inhibitors
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and a known kinase inhibitor (positive control) in the kinase assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the test compound or control, and the kinase assay buffer. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[6]
-
Initiation of Kinase Reaction: Add a mixture of the substrate peptide and ATP to each well to start the reaction. Incubate at 30°C for 1 hour.[6]
-
ATP Depletion and ADP Conversion: Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the assay kit. Incubate as per the manufacturer's instructions (typically 40 minutes). Then, add the detection reagent to convert ADP to ATP and generate a luminescent signal.[6]
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Workflow
A systematic workflow is essential for efficient cross-reactivity profiling. The following diagram illustrates a proposed screening cascade.
Caption: A proposed workflow for the cross-reactivity screening of a test compound.
By following a structured approach as outlined in this guide, researchers can effectively characterize the biological activity and selectivity of "this compound," paving the way for a deeper understanding of its potential applications and liabilities.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. clyte.tech [clyte.tech]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid is critical for maintaining a secure laboratory environment and ensuring regulatory adherence. This document provides a detailed, procedural framework for researchers, scientists, and drug development professionals.
The primary route for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Improper disposal can lead to significant environmental contamination and legal repercussions. The following procedures outline the necessary steps for handling, segregating, and preparing this chemical waste for final disposal.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation.
Recommended PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if there is a risk of significant exposure, additional protective clothing.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator is necessary.
Laboratories should have eyewash stations and safety showers readily accessible in the work area.
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a systematic process of collection, labeling, segregation, and storage, culminating in transfer to a licensed hazardous waste management company.
Step 1: Waste Collection Solid waste, such as residues of the chemical or contaminated materials (e.g., weighing paper, gloves), should be carefully swept or scraped and placed into a designated hazardous waste container.[1] Avoid generating dust during this process. For spills, use an inert absorbent material, then collect the absorbed waste into the designated container.
Step 2: Container Selection The container for collecting this compound waste must be:
-
Compatible: Use a container made of a material that will not react with the acidic and chlorinated nature of the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
In Good Condition: The container must be free of leaks, cracks, or any other damage.
-
Sealable: It must have a secure, tightly fitting lid to prevent spills and the release of vapors. The container should be kept closed at all times, except when adding waste.
Step 3: Waste Labeling Proper labeling of hazardous waste is a strict regulatory requirement. The label on the waste container must include the following information:
-
The words "Hazardous Waste" prominently displayed.
-
Chemical Name: "this compound" and the full names of any other constituents in the waste mixture. Chemical formulas or abbreviations are not acceptable.
-
Hazard Identification: Indicate the potential hazards, such as "Corrosive" (due to its acidic nature) and "Toxic".
-
Generator Information: The name and contact details of the laboratory or facility generating the waste.
Step 4: Segregation of Waste Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be segregated as follows:
-
Halogenated Organic Waste: This compound is a chlorinated organic acid and should be collected in a waste stream designated for halogenated organic compounds. Do not mix it with non-halogenated waste.
-
Incompatible Materials: Store this waste away from strong oxidizing agents and strong bases to prevent potentially violent reactions.
Step 5: Storage of Waste Hazardous waste must be stored in a designated and properly managed area within the laboratory, known as a Satellite Accumulation Area (SAA). Key storage requirements include:
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Secondary Containment: The waste container should be placed within a larger, chemically resistant container (secondary containment) to capture any potential leaks or spills.
-
Accumulation Limits: Do not exceed the maximum allowable volume of hazardous waste in the SAA as per institutional and regulatory guidelines (typically 55 gallons for hazardous waste and 1 quart for acutely hazardous waste).
Step 6: Final Disposal The final step is the transfer of the hazardous waste to a licensed disposal facility.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.
Never dispose of this compound down the drain or in the regular trash.
Key Data Summary
| Parameter | Information | Source |
| Common Synonyms | 4,5-Dichloro-2-nitrophenylacetic acid | N/A |
| Chemical Formula | C₈H₅Cl₂NO₄ | N/A |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant, Toxic | [2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [2] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat | [1] |
| Disposal Method | Collection for an approved hazardous waste disposal plant | [1][2] |
| Waste Classification | Halogenated Organic Waste. May also be classified as Corrosive (D002) depending on pH. | [3] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(4,5-Dichloro-2-nitrophenyl)acetic acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and waste disposal plans.
Hazard Summary
-
Irritation: Causes skin, eye, and respiratory tract irritation.[1][2][3]
-
Harmful if Exposed: May be harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Eye Damage: Potential for serious eye damage.[1]
-
Allergic Reaction: May cause an allergic skin reaction.[4]
-
Hazardous Decomposition: Combustion may produce hazardous substances including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[1][3][5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Solid Form | Solution/Suspension | Rationale |
| Eye Protection | Chemical safety goggles | Chemical safety goggles and a face shield | To protect against dust particles and chemical splashes. |
| Hand Protection | Nitrile or butyl rubber gloves | Double-gloving with nitrile or butyl rubber gloves | To prevent skin contact and absorption. Double-gloving provides extra protection against splashes.[6][7] |
| Body Protection | Laboratory coat | Chemical-resistant apron over a laboratory coat | To protect skin and clothing from contamination.[6] |
| Respiratory Protection | N95 respirator or higher | Work in a certified chemical fume hood | To prevent inhalation of dust particles and vapors.[7] |
Operational Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
Experimental Protocols
1. Weighing the Solid Compound:
-
Perform this task in a well-ventilated area or within a chemical fume hood to minimize inhalation of dust particles.
-
Use an analytical balance with a draft shield.
-
Wear appropriate PPE as detailed in the table above.
2. Preparation of Solutions:
-
Always conduct this procedure within a certified chemical fume hood.
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled container.
-
Liquid Waste: Collect in a separate, sealed, and clearly labeled container. Do not mix with other waste streams.[8]
-
Contaminated Materials: Any materials such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be disposed of in the solid hazardous waste container.
-
Disposal: Arrange for the pickup and disposal of hazardous waste through your institution's environmental health and safety office.[8]
The following diagram outlines the logical steps for proper waste segregation and disposal.
Caption: Decision process for the disposal of chemical waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. leelinework.com [leelinework.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


